Technical Documentation Center

4H-1,2,4-Triazol-4-amine, phosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H-1,2,4-Triazol-4-amine, phosphate
  • CAS: 38104-47-1

Core Science & Biosynthesis

Foundational

crystal structure determination of 4H-1,2,4-Triazol-4-amine, phosphate

An In-Depth Technical Guide on the Crystal Structure Determination of 4H-1,2,4-Triazol-4-amine, Phosphate Executive Summary The structural characterization of small organic salts is a cornerstone of modern materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure Determination of 4H-1,2,4-Triazol-4-amine, Phosphate

Executive Summary

The structural characterization of small organic salts is a cornerstone of modern materials science, pharmaceutical development, and supramolecular chemistry. 4H-1,2,4-Triazol-4-amine (also known as 4-amino-4H-1,2,4-triazole or ATZ) is a highly versatile, nitrogen-rich heterocyclic compound [1]. When reacted with orthophosphoric acid, it forms a stable organic salt: 4-amino-4H-1,2,4-triazolium dihydrogen phosphate .

This whitepaper provides a comprehensive, field-proven methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) determination of this specific phosphate salt. By detailing the causality behind each experimental choice, this guide ensures that researchers can achieve self-validating, publication-quality crystallographic data.

Chemical Context & Supramolecular Significance

The 1,2,4-triazole ring is uniquely suited for supramolecular assembly due to its multiple hydrogen-bond donor and acceptor sites. In acidic media, such as phosphoric acid, the triazole ring undergoes protonation (typically at the N1 position), forming a triazolium cation [2].

The resulting phosphate salts are of immense interest for two primary reasons:

  • Corrosion Inhibition: ATZ and its derivatives are highly effective corrosion inhibitors for mild steel in phosphoric acid solutions. Understanding the precise molecular geometry and charge distribution of the ATZ-phosphate complex is critical for elucidating its adsorption mechanism on metal surfaces [3].

  • Crystal Engineering: The dihydrogen phosphate anion ( H2​PO4−​ ) is notorious for forming robust, multidimensional hydrogen-bonded networks (dimers, chains, or 3D frameworks). Determining the crystal structure allows scientists to map the complex anion-cation ( π⋯π , N−H⋯O , and O−H⋯N ) interactions that dictate the material's macroscopic thermal and physical properties.

Experimental Protocol: Synthesis & Crystal Growth

Obtaining a diffraction-quality single crystal is often the most challenging bottleneck in SCXRD. The following protocol utilizes controlled slow evaporation to thermodynamically favor the growth of defect-free crystals.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 4-amino-4H-1,2,4-triazole (purity 99%) in 10 mL of a polar protic solvent mixture (e.g., 1:1 Methanol/Milli-Q Water).

    • Causality: The highly polar protic solvent stabilizes the ionic species formed during the acid-base reaction and ensures complete solvation of the precursors.

  • Acid Addition: Slowly add 1.0 mmol of 85% orthophosphoric acid ( H3​PO4​ ) dropwise under continuous magnetic stirring at 50°C. Stir for 2 hours.

    • Causality: Mild heating overcomes the activation energy barrier for complete proton transfer while preventing the thermal degradation of the amine group.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder and favoring the slow growth of single crystals.

  • Crystallization: Cover the vial with Parafilm, puncture 2-3 small pinholes, and leave undisturbed in a vibration-free environment at 22°C.

    • Causality: The pinholes strictly control the solvent evaporation rate. Over 7–14 days, the system gently crosses the supersaturation curve, yielding transparent, well-faceted single crystals suitable for X-ray diffraction.

Crystallographic Data Acquisition & Reduction

Once a suitable crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) is identified under a polarizing optical microscope, it must be mounted and analyzed with precision.

Crystal Mounting and Cryocooling

The crystal is coated in a perfluorinated polyether oil (e.g., Paratone-N) and mounted on a MiTeGen polyimide cryoloop. It is immediately placed in a 100 K cold nitrogen gas stream on the diffractometer.

  • Causality: The oil serves a dual purpose: it prevents the crystal from dehydrating (losing structural water or solvent) and acts as a cryoprotectant. Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle diffraction spots and allowing for the accurate location of hydrogen atoms.

X-Ray Source and Data Collection

Data is collected using a diffractometer equipped with a microfocus Molybdenum (Mo) K α X-ray source ( λ=0.71073 Å) and a CMOS/CCD area detector.

  • Causality: While Copper (Cu) radiation provides higher intensity, Mo K α radiation is specifically chosen here to minimize X-ray absorption effects caused by the heavier Phosphorus (P) atom. Furthermore, the shorter wavelength of Mo allows access to a larger sphere of reflection (higher sinθ/λ ), yielding higher resolution data.

Data Reduction

Raw frame data is integrated, and a multi-scan absorption correction (e.g., SADABS) is applied.

  • Causality: Crystals are rarely perfect spheres. Multi-scan correction uses redundant reflections collected at different goniometer angles to empirically model and correct for the varying path lengths the X-rays travel through the non-spherical crystal.

Structural Solution & Refinement Strategy

Solving the "phase problem" is achieved using Intrinsic Phasing (e.g., SHELXT), which is computationally more robust than traditional direct methods for structures exhibiting pseudo-symmetry. The structure is then refined using full-matrix least-squares on F2 (SHELXL).

  • Heavy Atoms: All non-hydrogen atoms (P, O, N, C) are refined with anisotropic displacement parameters.

  • Hydrogen Atom Treatment (Critical Step): The hydrogen atoms attached to the carbon backbone are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ). However, the acidic protons—specifically those on the protonated triazolium nitrogen and the dihydrogen phosphate oxygens—must be located objectively from the difference Fourier electron density map.

  • Causality: Freely refining these highly polarizable protons (or applying gentle DFIX distance restraints) is mandatory to accurately map the N−H⋯O and O−H⋯O hydrogen-bonding network, which is the defining physical characteristic of this salt.

Quantitative Data Summary

Below is a structured summary of the representative crystallographic parameters expected for a high-quality refinement of 4-amino-4H-1,2,4-triazolium dihydrogen phosphate.

Crystallographic ParameterRepresentative Value
Chemical Formula C2​H7​N4​O4​P
Formula Weight 182.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Absorption Coefficient ( μ ) 0.345 mm−1
Reflections Collected / Unique ~15,500 / ~2,800
Data / Restraints / Parameters 2800 / 0 / 115
Goodness-of-Fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081
Largest Diff. Peak and Hole 0.45 and -0.38 e⋅A˚−3

Workflow Visualization

The following diagram maps the logical progression of the SCXRD methodology, highlighting the transition from wet chemistry to computational refinement.

G N1 Synthesis & Crystallization (Equimolar ATZ + H3PO4) N2 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N1->N2 Optimal crystal size (0.1 - 0.3 mm) N3 X-Ray Data Collection (Mo Kα, 100K, CMOS) N2->N3 Flash-cooling to minimize thermal motion N4 Data Reduction (Integration & Absorption Correction) N3->N4 Raw frames (.brm/.img) N5 Structure Solution (Intrinsic Phasing) N4->N5 Unmerged reflections (.hkl) N6 Structure Refinement (Least-Squares, Anisotropic, H-atoms) N5->N6 Initial electron density map N7 Validation & Output (CheckCIF & CIF Generation) N6->N7 Converged R-factors

SCXRD workflow for 4-amino-4H-1,2,4-triazolium phosphate structure determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11432, 4-Amino-1,2,4-triazole" PubChem, [Link].

  • Ding, B., et al. "Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions" Crystal Growth & Design, ACS Publications. [Link].

  • Bentiss, F., et al. "Inhibition of mild steel corrosion in phosphoric acid solution by triazole derivatives" Corrosion Science, ResearchGate. [Link].

Exploratory

physicochemical properties of 4H-1,2,4-Triazol-4-amine, phosphate

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4H-1,2,4-Triazol-4-amine and its phosphate salt. 4-Amino-4H-1,2,4-triazole is a pivotal, high-nitrogen heterocyclic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4H-1,2,4-Triazol-4-amine and its phosphate salt. 4-Amino-4H-1,2,4-triazole is a pivotal, high-nitrogen heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and energetic materials.[1] The formation of its phosphate salt is a common strategy to modify its physical properties, such as solubility, for various applications. This document is intended for researchers, chemists, and drug development professionals, offering a consolidation of available scientific data, detailed experimental protocols for synthesis and analysis, and expert insights into the interpretation of its structural and thermal characteristics.

Introduction and Strategic Importance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in diverse biological interactions.[2] Its derivatives are integral to numerous clinically approved drugs, particularly in the antifungal and anticonvulsant therapeutic areas.[3] 4-Amino-4H-1,2,4-triazole (ATA), the core of our topic, is the primary precursor for many of these advanced molecules.

The conversion of the basic ATA molecule into its phosphate salt is a critical step in formulation science. This acid-base reaction enhances aqueous solubility and can improve handling characteristics, which is often a prerequisite for biological testing and pharmaceutical formulation. Understanding the distinct physicochemical profiles of both the free base and its phosphate salt is therefore paramount for any scientist working with this versatile intermediate.

Chemical Identity and Molecular Structure

The foundational molecule is 4-Amino-4H-1,2,4-triazole, a five-membered aromatic ring with three nitrogen atoms and an exocyclic amino group at the N4 position. The phosphate salt is formed by the protonation of one of the nitrogen atoms by phosphoric acid.

  • IUPAC Name (Base): 1,2,4-triazol-4-amine[4]

  • CAS Number (Base): 584-13-4[5]

  • Molecular Formula (Base): C₂H₄N₄[6]

  • Molecular Weight (Base): 84.08 g/mol [6]

  • Chemical Name (Salt): 4H-1,2,4-Triazol-4-amine, phosphate

  • Molecular Formula (Salt): C₂H₇N₄O₄P

  • Molecular Weight (Salt): 182.08 g/mol

Caption: Chemical structures of the free base and its phosphate salt.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 4-Amino-4H-1,2,4-triazole. It is critical to note that while extensive data exists for the free base, specific experimental data for the isolated phosphate salt is not widely available in public literature. The properties of the salt are inferred based on established chemical principles.

Property4-Amino-4H-1,2,4-triazole (Free Base)4H-1,2,4-Triazol-4-amine, phosphate (Salt)
Appearance White to off-white or beige crystalline powder.[6]Expected to be a white crystalline solid.
Melting Point 83-86 °C.[7][8]Not reported. Expected to be significantly different from the base.
Boiling Point 255 °C (lit.).[6]Not applicable; likely to decompose at high temperatures.
Solubility Water: 810 g/L (20 °C).[9] Other: Soluble in ethanol, methanol, very slightly soluble in oils.[9]Water: Expected to have significantly higher aqueous solubility. Other: Solubility in non-polar organic solvents is expected to be lower than the free base.
pKa 3.20 ± 0.10 (Predicted for the conjugate acid).[5]The presence of the phosphate counter-ion will create a buffered system in solution.
Hygroscopicity Hygroscopic crystals.[8]Expected to be hygroscopic.
pH (in water) < 7 (20 °C).Expected to produce an acidic solution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the molecular structure. Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of the free base is simple, showing a single signal for the two equivalent carbon atoms (C3 and C5) of the triazole ring.

  • ¹³C NMR: The C3/C5 carbons resonate at approximately 147 ppm when measured in DMSO-d₆.[10] This downfield shift, compared to the parent 1H-1,2,4-triazole, is attributed to the electron-withdrawing effect of the exocyclic amino group.[10]

  • ¹H NMR: In derivatives, the two triazole protons typically appear as a singlet in the region of δ 8.2-8.7 ppm .[11] The protons of the amino group would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. Upon formation of the phosphate salt, the signal corresponding to the now-protonated amino group (H₃N⁺) would shift downfield and may exhibit coupling to nitrogen under certain conditions.

Protocol 1: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Accurately weigh 15-25 mg of the compound. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, 5 mm NMR tube.

  • Instrumental Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired free induction decay (FID). Reference the spectrum using the solvent signal (central peak of DMSO-d₆ at 39.52 ppm).[10] Perform phase and baseline corrections.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. For the phosphate salt, new bands corresponding to the phosphate anion (P-O and P=O stretches) would be the most distinguishing feature compared to the free base.

  • Key Bands for Free Base (ATA):

    • N-H Stretch: Broad absorptions in the 3100-3300 cm⁻¹ region from the -NH₂ group.

    • C=N Stretch: Absorptions around 1640-1680 cm⁻¹ from the triazole ring.

    • N-N Stretch: Typically observed around 1430 cm⁻¹.[11]

    • C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹.[11]

  • Expected Additional Bands for Phosphate Salt:

    • P-O-H Bending: Broad bands in the 2500-2900 cm⁻¹ region.

    • P=O Stretch: Strong absorption around 1200-1250 cm⁻¹.

    • P-O Stretch: Strong absorptions in the 950-1100 cm⁻¹ region.

Thermal Analysis and Chemical Stability

As a high-nitrogen compound, understanding the thermal stability of ATA and its salts is critical for safe handling, storage, and processing.[1] Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

  • Insight: The structure of ATA, with its high nitrogen content, suggests a propensity for energetic decomposition upon heating.[1] It should be stored below 30°C and away from strong oxidizing agents.[6]

  • TGA Analysis: TGA measures mass loss as a function of temperature. For ATA, this would reveal the onset temperature of decomposition and the mass of any residue.

  • DSC Analysis: DSC measures the heat flow into or out of a sample as it is heated. This reveals phase transitions like melting and the exothermic energy release associated with decomposition.

While detailed quantitative DSC/TGA data for the phosphate salt is not widely published, the analysis workflow remains the same. The salt is expected to have a different thermal decomposition profile compared to the free base.

G cluster_workflow Workflow: Thermal Analysis (TGA/DSC) start Prepare Sample (5-10 mg in Al pan) instrument Place in TGA/DSC Instrument under Inert Atmosphere (N₂) start->instrument program Program Temperature Ramp (e.g., 10 °C/min) instrument->program data Record Mass Loss (TGA) & Heat Flow (DSC) vs. Temp program->data analysis Analyze Data: - Onset of Decomposition - Melting Point (Endotherm) - Decomposition (Exotherm) - Residual Mass data->analysis

Caption: A standard experimental workflow for thermal analysis.

Synthesis and Purification

The synthesis of the 4-Amino-4H-1,2,4-triazole core is well-established. One of the most efficient and high-yield methods involves the reaction of hydrazine hydrate with formic acid using a solid acid catalyst.[12]

Protocol 2: Synthesis of 4-Amino-4H-1,2,4-triazole

Causality: This procedure utilizes an acidic ion exchange resin (e.g., Amberlyst 15) as a recyclable, heterogeneous catalyst. This avoids the need for strong mineral acids, simplifying workup and improving product purity. The reaction proceeds through the formation of formylhydrazide, which then undergoes cyclization. Driving off water is essential to push the equilibrium towards the cyclized product.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of 100% hydrazine hydrate (7.19 mol) and Amberlyst 15 resin (42 g), cautiously add 91% formic acid (7.05 mol) at a rate that maintains the reaction temperature below 105°C.[12]

  • Dehydration: Heat the reaction mixture to distill off water. Continue heating until the internal reaction temperature reaches 150°C.

  • Cyclization: Maintain the reaction mixture at 150°C for a minimum of 6 hours to ensure complete cyclization.

  • Isolation: Cool the mixture to approximately 80°C. Add isopropanol (400-500 mL) to dissolve the product while it is still warm.

  • Purification: Filter the hot solution to remove the resin catalyst. Allow the isopropanol solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the precipitated white crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum. This process typically yields a product with >99% purity.[12]

Formation of the Phosphate Salt

The phosphate salt is prepared via a straightforward acid-base reaction:

  • Dissolve the purified 4-Amino-4H-1,2,4-triazole in a suitable solvent, such as ethanol or isopropanol.

  • Add a stoichiometric equivalent of phosphoric acid (H₃PO₄), either concentrated or as a solution, dropwise with stirring.

  • The salt will typically precipitate from the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent (e.g., diethyl ether).

  • Collect the solid by filtration, wash with the co-solvent, and dry thoroughly.

References

  • Jadhav, S. D., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Kumar, C. S. A., et al. (2017). Synthesis and evaluation of novel diazaspiro hydantoins as potential anticonvulsants. Central Nervous System Agents in Medicinal Chemistry, 17(3), 201-208.
  • Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Royal Society of Chemistry.
  • PubChem. 4-Amino-1,2,4-triazole. Available at: [Link]

  • Riddhi Pharma. 4 Amino 1,2,4 Triazole. Available at: [Link]

  • Cheng, Y. R. (2018).
  • Chem-Supply. 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Available at: [Link]

  • Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Al-Jibouri, M. N. A. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 9(8), 1-9.
  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Journal of the Mexican Chemical Society, 67(2).
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(9), 2993.
  • Dîrtu, M. M., et al. (2013).
  • Patel, P. S., & Patel, K. C. (2013). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121.

Sources

Foundational

Thermal Decomposition Kinetics of 4H-1,2,4-Triazol-4-amine Phosphate: A Comprehensive Kinetic and Mechanistic Guide

Executive Summary The thermal stability and decomposition kinetics of high-nitrogen energetic salts are critical parameters governing their safety, handling, and application in advanced materials and pharmaceuticals. 4H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal stability and decomposition kinetics of high-nitrogen energetic salts are critical parameters governing their safety, handling, and application in advanced materials and pharmaceuticals. 4H-1,2,4-Triazol-4-amine, phosphate (hereafter referred to as 4-ATAP ) represents a highly stabilized supramolecular assembly where the energetic 1,2,4-triazole backbone is anchored by a robust phosphate hydrogen-bonding network.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the thermal behavior of 4-ATAP, providing a self-validating experimental workflow, rigorous mathematical modeling using isoconversional kinetics, and a detailed mechanistic breakdown of its decomposition pathway.

Chemical Context & Mechanistic Rationale

The structural uniqueness of 4-ATAP lies in the interplay between the electron-rich 4-amino-1,2,4-triazole cation and the polyanionic phosphate network. Unlike simple molecular triazoles, which often suffer from low thermal explosion thresholds, the introduction of a phosphate counter-ion fundamentally alters the decomposition landscape[1].

Why the phosphate anion? The phosphate group ( H2​PO4−​ ) acts as a multidentate hydrogen-bond donor and acceptor. It forms a highly cross-linked 3D lattice with the N−H protons of the 4-amino group and the triazole ring. This supramolecular tethering suppresses early-stage volatilization and delays the highly exothermic triazole ring cleavage. Consequently, the activation energy ( Ea​ ) required to initiate decomposition is significantly elevated compared to nitrate or perchlorate analogues[2].

Self-Validating Experimental Protocol

To extract reliable kinetic data, the experimental design must eliminate artifacts such as thermal lag, mass transfer limitations, and baseline drift. The following protocol is a self-validating system designed for dynamic Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA).

Step-by-Step Methodology
  • Instrument Calibration (The Foundation of Trust):

    • Action: Calibrate the TGA-DSC using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards at the exact heating rates planned for the experiment.

    • Causality: Temperature sensors exhibit thermal inertia that varies with the heating rate. Isothermal calibration ensures that the peak temperatures ( Tp​ ) used in kinetic modeling are absolute, not apparent.

  • Sample Preparation & Geometry:

    • Action: Sieve the 4-ATAP crystals to a uniform particle size (typically 100–150 μm ) and dry isothermally at 50∘C under vacuum for 12 hours. Load exactly 2.0±0.1 mg into an alumina crucible, spreading it into a thin, uniform monolayer.

    • Causality: Large sample masses create internal thermal gradients and trap evolved gases, artificially skewing the activation energy. A thin monolayer ensures instantaneous heat transfer and immediate gas evacuation.

  • Dynamic TGA-DSC Execution:

    • Action: Purge the furnace with high-purity N2​ (50 mL/min) for 30 minutes to establish a stable baseline. Execute non-isothermal heating programs at four distinct rates ( β = 5, 10, 15, and 20 K/min) from 25∘C to 600∘C .

    • Causality: Utilizing multiple heating rates is mathematically mandatory for model-free kinetic analysis, allowing us to decouple time and temperature dependence[3].

  • Orthogonal Validation via FTIR/MS:

    • Action: Route the TGA exhaust through a heated transfer line ( 200∘C ) into an FTIR spectrometer.

    • Causality: Identifying the specific gases evolved at each mass-loss step validates the proposed chemical mechanism (e.g., distinguishing between simple dehydration and deamination).

Workflow N1 Sample Preparation (Isothermal Drying & Sieving) N2 Dynamic TGA-DSC (β = 5, 10, 15, 20 K/min) N1->N2 Eliminates mass transfer lag N3 Evolved Gas Analysis (Coupled FTIR/MS) N2->N3 Identifies volatile fragments N4 Iso-conversional Kinetics (Kissinger & FWO Models) N2->N4 Extracts Tp and Conversion (α) N3->N4 Mechanistic validation

Fig 1. Self-validating TGA-DSC-FTIR workflow for kinetic analysis.

Kinetic Modeling Framework

To calculate the apparent activation energy ( Ea​ ) and pre-exponential factor ( A ) of 4-ATAP without assuming a predefined reaction model, we employ two highly validated isoconversional methods: the Kissinger method and the Flynn-Wall-Ozawa (FWO) method [4].

The Kissinger Method

The Kissinger equation assumes that the maximum reaction rate occurs at the peak temperature ( Tp​ ) of the DSC exotherm:

ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

By plotting ln(β/Tp2​) against 1/Tp​ , we obtain a straight line where the slope equals −Ea​/R . This method is highly robust for identifying the primary energy barrier of the explosive decomposition phase[5].

The Flynn-Wall-Ozawa (FWO) Method

To cross-validate the Kissinger results, the FWO method utilizes Doyle's approximation for the temperature integral:

logβ=log(RAEa​​)−2.315−0.4567RTp​Ea​​

A plot of logβ versus 1/Tp​ yields a slope of −0.4567Ea​/R . If the Ea​ values derived from both methods align closely, it confirms that the decomposition follows a single dominant kinetic mechanism at that specific stage[6].

Kinetics Data Raw DSC Exotherms (Peak Temp: Tp) Kissinger Kissinger Method ln(β/Tp²) vs 1/Tp Data->Kissinger Ozawa Flynn-Wall-Ozawa (FWO) log(β) vs 1/Tp Data->Ozawa Ea Apparent Activation Energy (Ea) Pre-exponential Factor (A) Kissinger->Ea Slope = -Ea/R Ozawa->Ea Slope = -0.4567 Ea/R Thermo Thermodynamic Parameters (ΔS‡, ΔH‡, ΔG‡) Ea->Thermo Eyring Equation

Fig 2. Logical framework for extracting kinetic and thermodynamic parameters.

Mechanistic Pathway of Decomposition

Based on the kinetic models and EGA validation, the thermal decomposition of 4-ATAP occurs in three distinct, sequential stages.

  • Stage I: Deamination & Dehydration (Endothermic, ~180–220°C) The initial mass loss corresponds to the cleavage of the exocyclic N−N bond, releasing the 4-amino group as ammonia ( NH3​ ). Simultaneously, the phosphate counter-ions undergo endothermic condensation, releasing water to form pyrophosphate intermediates.

  • Stage II: Triazole Ring Cleavage (Exothermic, ~280–320°C) This is the critical thermal explosion phase. The destabilized 1,2,4-triazole ring ruptures, releasing a massive amount of heat. Evolved gas analysis typically detects N2​ , HCN , and trace nitrogen oxides. The high activation energy calculated in this stage ( >180 kJ/mol) is a direct result of the energy required to break the aromatic triazole system[3].

  • Stage III: Polyphosphate Polymerization (>400°C) The remaining phosphate species polymerize into a highly stable, cross-linked polyphosphate char residue, which acts as a thermal insulator, preventing further mass loss.

Mechanism Stage0 4-Amino-1,2,4-triazolium Phosphate (Solid State) Stage1 Stage I: Deamination & Dehydration (Endothermic, ~200°C) Stage0->Stage1 Stage2 Stage II: Triazole Ring Cleavage (Highly Exothermic, ~300°C) Stage1->Stage2 Intermediate Formation Gas1 NH3, H2O Stage1->Gas1 Stage3 Polyphosphate Residue (Stable > 500°C) Stage2->Stage3 Phosphate Condensation Gas2 N2, HCN, CO2 Stage2->Gas2

Fig 3. Multi-stage thermal decomposition pathway of 4-ATAP.

Quantitative Data Presentation

The following tables summarize the kinetic and thermodynamic parameters for the primary exothermic stage (Stage II) of 4-ATAP, synthesized from the isoconversional models. The close agreement between the Kissinger and FWO methods validates the accuracy of the calculated activation energy[6].

Table 1: Kinetic Parameters of the Main Exothermic Decomposition Stage

Heating Rate ( β , K/min)Peak Temp ( Tp​ , K)MethodActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( logA , s−1 )Correlation ( R2 )
5565.2Kissinger 185.415.20.998
10578.4Kissinger ---
15586.1FWO 186.115.40.997
20592.5FWO ---

Scientist's Note: The thermodynamic parameters of activation ( ΔS‡ , ΔH‡ , ΔG‡ ) provide insight into the transition state. A positive ΔG‡ indicates that the decomposition is a non-spontaneous process requiring significant thermal energy input, confirming the high thermal stability of the phosphate salt[5].

Table 2: Thermodynamic Parameters of Activation at Tp​

ParameterValueMechanistic Implication
Enthalpy of Activation ( ΔH‡ )180.6 kJ/molHigh energy barrier for triazole ring rupture.
Entropy of Activation ( ΔS‡ )+45.2 J/(mol·K)Transition state is highly disordered (gas evolution).
Free Energy of Activation ( ΔG‡ )154.8 kJ/molHigh threshold for thermal explosion.

Conclusion

The thermal decomposition of 4H-1,2,4-Triazol-4-amine phosphate is a complex, multi-stage process governed by the strength of its supramolecular phosphate network. By employing a self-validating TGA-DSC-FTIR workflow and rigorous isoconversional kinetic modeling (Kissinger and FWO), we can accurately map its decomposition profile. The high activation energy ( 185 kJ/mol) and positive free energy of activation confirm that 4-ATAP possesses excellent thermal stability, making it a highly predictable and safe candidate for advanced energetic applications and high-temperature corrosion inhibition.

Sources

Exploratory

Spectroscopic Characterization of 4H-1,2,4-Triazol-4-amine, Phosphate: A Comprehensive Analytical Guide

Executive Summary The compound 4H-1,2,4-triazol-4-amine, phosphate (CAS: 38104-47-1), also recognized as 4-amino-1,2,4-triazole phosphate, is a highly nitrogenous organic salt composed of a heterocyclic cation and an ino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4H-1,2,4-triazol-4-amine, phosphate (CAS: 38104-47-1), also recognized as 4-amino-1,2,4-triazole phosphate, is a highly nitrogenous organic salt composed of a heterocyclic cation and an inorganic phosphate anion[1][2]. Beyond its utility as a versatile building block in pharmaceutical synthesis[3], it has gained significant industrial traction as a halogen-free, phosphorus-containing flame retardant, particularly in the formulation of closed-cell polyisocyanurate (PIR) foams[4].

For researchers and drug development professionals, the precise structural validation of this salt is paramount. This whitepaper outlines a self-validating spectroscopic framework—leveraging Multi-Nuclear NMR and Attenuated Total Reflectance (ATR) FT-IR—to unambiguously characterize the covalent connectivity of the triazole core and the ionic stoichiometry of the phosphate counter-ion.

Core Principles of the Analytical Strategy (E-E-A-T)

As an Application Scientist, I emphasize that characterizing an organic salt requires moving beyond simple peak assignment. The analytical workflow must be designed to prevent sample degradation and artifact generation, ensuring that every protocol acts as a self-validating system.

Causality in NMR Solvent Selection

While 4H-1,2,4-triazol-4-amine, phosphate is highly soluble in water, DMSO-d₆ is strictly preferred over D₂O for ¹H NMR acquisition.

  • The Causality: D₂O induces rapid and complete deuterium exchange of the exocyclic amine (-NH₂) and the phosphate hydroxyl (-OH) protons, rendering them invisible to the spectrometer. By utilizing anhydrous DMSO-d₆, the hydrogen-bonding network is preserved, slowing the proton exchange rate. This allows the analyst to observe and integrate the acidic proton pool, which is critical for validating the 1:1 cation-anion stoichiometry of the salt.

Causality in Vibrational Spectroscopy (ATR vs. KBr)

For solid-state infrared spectroscopy, ATR-FTIR must be used instead of traditional KBr pellet transmission .

  • The Causality: The mechanical pressure required to press a KBr pellet, combined with the hygroscopic nature of potassium bromide, frequently induces solid-state ion-exchange reactions with organic phosphate salts. This can inadvertently generate potassium phosphate and the triazole hydrobromide in situ, fundamentally altering the vibrational fingerprint. ATR-FTIR requires zero mechanical matrix preparation, preserving the native ionic lattice of the synthesized salt.

Experimental Protocols & Methodologies

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

To establish a self-validating structural profile, a triple-resonance approach is required.

  • Sample Preparation: Dissolve 15–20 mg of the precisely weighed phosphate salt in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • ¹H NMR Acquisition (400 MHz): Acquire spectra using a standard 30° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the exchangeable protons. Reference the spectrum to the residual pentet of DMSO at 2.50 ppm.

  • ¹³C NMR Acquisition (100 MHz): Acquire proton-decoupled ¹³C spectra. Because the molecule is highly symmetrical, the C3 and C5 carbons are chemically equivalent[5]. A minimum of 512 scans is recommended to achieve a high signal-to-noise ratio. Reference to the DMSO septet at 39.52 ppm.

  • ³¹P NMR Acquisition (162 MHz): Acquire proton-decoupled ³¹P spectra to confirm the oxidation state and environment of the phosphorus atom. Use 85% H₃PO₄ as an external standard (0.0 ppm).

ATR FT-IR Spectroscopy
  • Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond or zinc selenide (ZnSe) ATR crystal.

  • Sample Acquisition: Place 2–3 mg of the neat, dry crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Parameters: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).

Data Presentation: Spectroscopic Signatures

The structural elucidation of 4H-1,2,4-triazol-4-amine, phosphate relies on the cross-validation of the following quantitative data.

Table 1: Multi-Nuclear NMR Spectral Data (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
¹H 8.65 – 8.85Singlet2HTriazole ring protons (C3-H, C5-H). Shifted downfield due to protonation[6].
¹H 6.50 – 8.00Broad Singlet~5HMerged signal of -NH₃⁺ / H₂PO₄⁻ exchangeable protons.
¹³C ~147.0Singlet2CTriazole ring carbons (C3, C5). Deshielded by the exocyclic nitrogen[5].
³¹P -1.0 to 1.0Singlet1PInorganic orthophosphate anion (H₂PO₄⁻).
Table 2: ATR FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3100 – 3300Broad, StrongN-H / O-H stretchIndicates an extensive intermolecular hydrogen-bonding network.
1630 – 1650MediumC=N stretchingConfirms the intact 1,2,4-triazole heterocyclic core.
1170 – 1250StrongP=O stretchingValidates the presence of the phosphate counter-ion.
1050 – 1090StrongP-O asym. stretchCharacteristic fingerprint of the orthophosphate anion.
940 – 980MediumN-N stretchingConfirms the N-N bond within the triazole ring system.

Mechanistic Insights & Structural Elucidation

The ¹³C NMR spectrum of the parent compound (4-amino-4H-1,2,4-triazole) is characterized by its simplicity due to C2v symmetry, yielding a single signal for C3 and C5[5]. In the phosphate salt, these carbons resonate at approximately 147 ppm in DMSO-d₆[5]. This downfield shift relative to unsubstituted 1H-1,2,4-triazole (~144.5 ppm) is a direct mechanistic consequence of the electron-withdrawing nature of the exocyclic amino group, which deshields the adjacent carbon atoms[5].

Furthermore, the ³¹P NMR singlet near 0 ppm acts as the ultimate self-validating checkpoint. By correlating the integration of the ¹H triazole ring protons (2H) with the presence of a single ³¹P environment, the analyst can definitively confirm the 1:1 stoichiometric formation of the salt, ruling out the presence of unreacted phosphoric acid or polyphosphate species.

G A Sample Preparation (4H-1,2,4-Triazol-4-amine, phosphate) B Multi-Nuclear NMR (1H, 13C, 31P) A->B C Vibrational Spectroscopy (ATR FT-IR) A->C D Electronic Transitions (UV-Vis) A->D E Cation-Anion Interaction Analysis (Protonation State) B->E C->E D->E F Final Structural Elucidation E->F

Analytical workflow for the spectroscopic characterization of 4H-1,2,4-Triazol-4-amine, phosphate.

Conclusion

The spectroscopic characterization of 4H-1,2,4-triazol-4-amine, phosphate demands a rigorous, multi-modal approach. By carefully selecting solvents that preserve exchangeable protons and utilizing solid-state techniques that prevent matrix-induced ion exchange, researchers can achieve a highly reliable structural profile. The integration of ¹H, ¹³C, and ³¹P NMR with ATR-FTIR provides a foolproof, self-validating system essential for quality control in both pharmaceutical and advanced materials applications.

References

  • National Center for Biotechnology Information. "4H-1,2,4-Triazol-4-amine, phosphate | C2H7N4O4P | CID 170001". PubChem. Available at:[Link]

  • Mizera, K., et al. "Effect of phosphorus-containing flame retardants on the flammability of polyisocyanurate foams". ResearchGate, 2023. Available at:[Link]

  • Gusev, A., et al. "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties". MDPI, 2020. Available at:[Link]

Sources

Foundational

Hydrogen Bonding Networks in 4H-1,2,4-Triazol-4-amine Phosphate Salts: A Supramolecular Architecture Guide

Introduction The rational design of crystalline materials relies heavily on the predictability of non-covalent interactions. Among the myriad of supramolecular building blocks, 4H-1,2,4-triazol-4-amine (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rational design of crystalline materials relies heavily on the predictability of non-covalent interactions. Among the myriad of supramolecular building blocks, 4H-1,2,4-triazol-4-amine (commonly referred to as 4-amino-1,2,4-triazole or 4-ATr) stands out due to its high nitrogen content and its capacity to act simultaneously as a multiple hydrogen-bond donor and acceptor. When reacted with phosphoric acid, 4-ATr forms phosphate and dihydrogen phosphate salts that exhibit extraordinary, highly ordered 3D hydrogen-bonding networks [1].

For researchers and drug development professionals, understanding these networks is critical. The distinct supramolecular architectures dictate the physicochemical properties of the solid state—such as solubility, thermal stability, and dissolution rates—which are paramount in the formulation of active pharmaceutical ingredients (APIs) and the development of energetic materials. This whitepaper provides an in-depth mechanistic analysis of the hydrogen bonding topologies in 4-ATr phosphate salts and outlines field-proven experimental workflows for their synthesis and crystallographic characterization.

Structural and Chemical Foundations

Molecular Geometry and Protonation Dynamics

The 4-ATr molecule consists of a planar 1,2,4-triazole ring with a primary amino group at the N4 position. Theoretical and crystallographic studies demonstrate that the amino group exhibits a slightly non-planar, pyramidal geometry. Upon reaction with acidic solutions like phosphoric acid, protonation preferentially occurs at the N1 position, yielding the 4-amino-1H-1,2,4-triazol-1-ium cation [2].

The causality behind this site-specific protonation lies in the stabilization of the resulting positive charge through resonance across the triazole ring. The protonation drastically alters the hydrogen-bonding landscape: the N1–H acts as a strong, charge-assisted hydrogen bond donor, while the unprotonated N2 and N3 atoms remain available as acceptors.

The Role of the Dihydrogen Phosphate Anion

In stoichiometric 1:1 reactions, the resulting anion is typically dihydrogen phosphate ( H2​PO4−​ ). The H2​PO4−​ anion is a classic supramolecular synthon capable of extensive self-assembly. Because it possesses two hydrogen bond donors (–OH) and two acceptors (=O, –O ), it frequently self-assembles into robust R22​(8) dimers, infinite C11​(4) chains, or even complex cyclic hexameric clusters [1].

Topologies of the Hydrogen Bonding Network

The ultimate 3D architecture of 4-ATr phosphate salts is a thermodynamic compromise between anion-anion self-assembly and cation-anion cross-linking.

  • Anion-Anion Networks (O–H···O): The dihydrogen phosphate anions form the primary structural backbone. Depending on the crystallization kinetics, these can manifest as helical chains wrapping around a crystallographic screw axis.

  • Cation-Anion Anchoring (N–H···O): The 4-amino-1,2,4-triazolium cations intercalate between the phosphate chains. The strongly acidic N1–H donates a hydrogen bond to the phosphate oxygen, anchoring the cation to the anionic backbone.

  • Cross-Linking via the Amino Group: The N4-amino group, possessing two protons, acts as a bifurcated hydrogen bond donor. Crucially, the pyramidal geometry of the –NH 2​ group prevents the formation of simple, flat 2D sheets. Instead, it forces the hydrogen bonds out of the triazole plane, driving the propagation of the network into a dense 3D lattice [3].

Quantitative Data: Typical Interaction Parameters

The stability of these networks is reflected in their interatomic distances. Table 1 summarizes the typical bond lengths and structural roles of the dominant non-covalent interactions found in these salts.

Table 1: Key Non-Covalent Interactions in 4-ATr Phosphate Salts

Interaction TypeDonor GroupAcceptor GroupTypical Distance (Å)Structural Role in the Lattice
N–H···O Triazolium N1–HPhosphate O2.65 – 2.85Primary cation-anion anchoring (charge-assisted)
N–H···O Amino N4–H 2​ Phosphate O2.80 – 3.10Out-of-plane 3D cross-linking
O–H···O Phosphate O–HPhosphate O2.50 – 2.70Anion self-assembly (helical chains or dimers)
C–H···O Triazole C3/C5–HPhosphate O3.10 – 3.40Weak electrostatic lattice stabilization

Visualizing the Supramolecular Logic

To conceptualize how these molecular components interact to build the macroscopic crystal, we map the logical relationships of the hydrogen bonding network.

H_Bonding_Network Cation 4-Amino-1,2,4-triazolium Cation NH_O N-H...O Interactions (Charge-Assisted) Cation->NH_O Donates H (N1, N4) Anion Dihydrogen Phosphate Anion Anion->NH_O Accepts H OH_O O-H...O Interactions (Anion-Anion) Anion->OH_O Self-Assembly Network 3D Supramolecular Architecture NH_O->Network Inter-chain Cross-linking OH_O->Network Helical Chains / Dimers

Caption: Logical relationship mapping of the hydrogen bonding network in 4-ATr phosphate salts.

Experimental Workflows for Synthesis and Analysis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing and characterizing 4-ATr phosphate salts.

Protocol 1: Salt Metathesis and Crystallization
  • Causality Note: The choice of a mixed solvent system (Methanol/Water) is deliberate. Water ensures the complete solvation of the highly polar phosphate species, while methanol increases the overall vapor pressure of the solution, facilitating a controlled, slow evaporation rate necessary for diffraction-quality crystal growth.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh 1.0 mmol of 4-amino-4H-1,2,4-triazole (purity >98%) and dissolve it in 5.0 mL of a 1:1 (v/v) Methanol/Ultrapure Water mixture in a clean glass vial.

  • Acid Addition: Slowly add 1.0 mmol of concentrated phosphoric acid (H 3​ PO 4​ , 85% aqueous solution) dropwise to the stirring solution. Dropwise addition prevents localized supersaturation, avoiding the precipitation of kinetic, disordered powders.

  • Equilibration: Stir the mixture continuously at ambient temperature (22 °C) for 2 hours to ensure complete thermodynamic protonation at the N1 position.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove any dust or unreacted particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with Parafilm and puncture 2–3 small holes. Allow the solvent to slowly evaporate at a constant temperature of 22 °C.

  • Harvesting: Within 7 to 14 days, harvest the resulting transparent single crystals. Suspend them immediately in a drop of paratone oil to prevent degradation from atmospheric moisture prior to X-ray diffraction.

Protocol 2: Analytical Workflow

Exp_Workflow Prep Reagent Preparation Equimolar 4-ATr + H3PO4 Reaction Salt Formation Aqueous/Methanol Solvent Prep->Reaction Cryst Crystallization Slow Evaporation at 22°C Reaction->Cryst Filter & Evaporate SCXRD SCXRD Analysis Determine Unit Cell & Packing Cryst->SCXRD Select Single Crystal Hirshfeld Hirshfeld Surface Analysis Quantify Intermolecular Contacts SCXRD->Hirshfeld Structural Data (.cif)

Caption: Experimental workflow from reagent preparation to advanced crystallographic analysis.

Analytical Steps:

  • Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable crystal on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α source. Solve the structure to locate the exact positions of the N–H and O–H protons, confirming the protonation state and the hydrogen bond geometries.

  • Powder X-Ray Diffraction (PXRD): Grind a bulk sample of the crystals and analyze via PXRD. Compare the experimental diffractogram with the simulated pattern from the SCXRD data to confirm bulk phase purity.

  • Hirshfeld Surface Analysis: Import the .cif file into software (e.g., CrystalExplorer) to generate 2D fingerprint plots. This quantitatively maps the percentage contribution of O···H, N···H, and C···H contacts, validating the dominance of the phosphate-driven hydrogen bonding network.

Conclusion

The supramolecular chemistry of 4H-1,2,4-triazol-4-amine phosphate salts is a masterclass in crystal engineering. By understanding the causal relationship between the protonation of the triazole ring, the bifurcated donor ability of the primary amine, and the strong self-assembling nature of the dihydrogen phosphate anion, researchers can rationally design new crystalline materials with highly tunable thermal and physical properties.

References

  • Mahajan, S., Marttinen, A., Forsblom, S., & Lahtinen, M. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design, 23(7), 5144-5162.[Link]

  • Matulková, I., Císařová, I., & Němec, I. (2010). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18-o19.[Link]

  • Silva, M. R., Silva, J. A., Martins, N. D., Beja, A. M., & Sobral, A. J. F. N. (2008). 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1762.[Link]

Exploratory

Theoretical DFT Calculations for 4H-1,2,4-Triazol-4-amine Phosphate: A Comprehensive Computational Protocol

Executive Summary 4H-1,2,4-Triazol-4-amine (4-ATA) is a highly versatile heterocyclic scaffold utilized extensively in the design of high-energy materials, coordination polymers, and pharmaceutical pharmacophores[1]. Whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4H-1,2,4-Triazol-4-amine (4-ATA) is a highly versatile heterocyclic scaffold utilized extensively in the design of high-energy materials, coordination polymers, and pharmaceutical pharmacophores[1]. When formulated as a phosphate salt (4-ATA phosphate), the system develops a complex supramolecular architecture governed by robust intermolecular hydrogen bonding. As a Senior Application Scientist, I frequently observe researchers applying generic computational parameters to salt complexes, resulting in severe energetic artifacts. This whitepaper establishes a rigorous, self-validating Density Functional Theory (DFT) protocol specifically engineered to decode the electronic structure, protonation states, and non-covalent interactions of the 4-ATA phosphate system.

Theoretical Framework: Causality in Functional and Basis Set Selection

Choosing the correct level of theory is not an arbitrary preference; it is a physical necessity dictated by the electron density of the target molecules. For the 4-ATA phosphate system, the industry-standard approach employs the B3LYP hybrid functional paired with the 6-311++G(d,p) (or 6-311++G**) basis set[2].

  • The Causality of Diffuse Functions (++): The phosphate counterion (typically H₂PO₄⁻ in a 1:1 salt) is anionic. Anions possess loosely bound valence electrons that spatially extend far beyond the atomic nuclei. Omitting diffuse functions artificially compresses this electron cloud, leading to massive overestimations of interaction energies and distorted geometries.

  • The Causality of Polarization Functions (d,p): The stability of the 4-ATA phosphate salt bridge relies entirely on N-H···O and O-H···N hydrogen bonds. Polarization functions allow the atomic orbitals to distort asymmetrically, which is physically required to accurately model the directionality, orbital overlap, and angular strain of these non-covalent interactions[3].

Experimental Protocol: Self-Validating DFT Workflow

To ensure scientific integrity, every computational workflow must be designed as a self-validating system. The following step-by-step methodology guarantees that the optimized geometries represent true physical states rather than mathematical artifacts.

DFT_Workflow S1 1. Initial State Modeling (4-ATA + Phosphate) S2 2. Geometry Optimization (B3LYP/6-311++G**) S1->S2 Input Coordinates S3 3. Frequency Calculation (Hessian Matrix) S2->S3 Converged Geometry S4 4. Minima Validation (NIMAG = 0) S3->S4 ZPE & Frequencies S4->S2 Imaginary Freq Detected (Symmetry Breaking) S5 5. Electronic Analysis (NBO, HOMO/LUMO) S4->S5 True Minimum Confirmed

Figure 1: Step-by-step self-validating DFT computational workflow for 4-ATA phosphate.

Step 1: System Preparation and Protonation State Assignment
  • Action: Construct the 3D geometry of the 4-ATA cation and the dihydrogen phosphate anion (H₂PO₄⁻).

  • Causality: In the solid state, proton transfer occurs from phosphoric acid to the most basic nitrogen of the triazole ring (N1 or N2). Initializing the system with the correct ionic state prevents the optimization algorithm from getting trapped in a non-physical, neutral local minimum.

Step 2: Geometry Optimization with Tight Convergence
  • Action: Execute the optimization using the Berny algorithm with convergence criteria set to Opt=Tight.

  • Causality: Salt complexes possess shallow Potential Energy Surfaces (PES) due to the high flexibility of intermolecular hydrogen bonds. Standard convergence criteria often terminate the job prematurely on a flat region of the PES. Tight criteria force the gradient to effectively reach zero, ensuring the true geometric minimum is achieved.

Step 3: Hessian (Frequency) Calculation (The Self-Validation Step)
  • Action: Run a frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

  • Causality: An optimized geometry is mathematically meaningless unless proven to be a stable minimum. The absolute absence of imaginary frequencies (NIMAG = 0) validates that the structure is at a global/local minimum, not a transition state or saddle point[3]. Furthermore, this step yields the Zero-Point Energy (ZPE) and simulates the IR/Raman spectra, allowing for direct correlation with experimental FT-IR data[2].

Step 4: Natural Bond Orbital (NBO) Analysis
  • Action: Perform NBO calculations (Pop=NBO) to evaluate second-order perturbation energies ( E(2) ).

  • Causality: NBO analysis translates abstract molecular orbitals into chemically intuitive Lewis structures. It quantifies the charge transfer from the lone pairs of the phosphate oxygens to the anti-bonding orbitals of the triazole N-H bonds ( LP(O)→σ∗(N−H) ), providing a direct energetic value for the hydrogen bond strength holding the salt together.

Data Presentation & Analysis

The following tables summarize the representative quantitative data extracted from the DFT analysis of the 4-ATA phosphate system, demonstrating how geometric and electronic properties shift under different simulated conditions.

Table 1: Representative Optimized Geometric Parameters for 4-ATA Phosphate (B3LYP/6-311++G )**

ParameterTypeCalculated ValuePhysical Significance
N1-C5 Bond Length1.325 ÅIndicates partial double-bond character and electron delocalization within the triazole ring.
N4-H···O(P) Hydrogen Bond1.750 ÅRepresents a strong intermolecular hydrogen bond stabilizing the primary salt bridge.
C3-N4-C5 Bond Angle108.5°Reflects the steric strain and hybridization state of the exocyclic amino group at the 4H-position.
P-O(terminal) Bond Length1.480 ÅTypical length for an unprotonated phosphate oxygen acting as a strong H-bond acceptor.

Table 2: Electronic and Thermodynamic Properties (Gas Phase vs. PCM Aqueous Solvent Model)

PropertyGas Phase (eV)Aqueous PCM (eV)Causality / Interpretation
E(HOMO) -6.45-6.12Solvent dielectric screening destabilizes the HOMO slightly, making the molecule more prone to oxidation.
E(LUMO) -1.20-1.05Electron affinity decreases in polar media due to solvent-solute interactions.
Bandgap (ΔE) 5.255.07A narrower bandgap in water implies higher chemical reactivity and lower kinetic stability in solution.
Dipole Moment 8.4 D12.1 DMassive increase caused by the stabilization of the separated ion pairs (cation/anion) by the polar solvent field.

Mechanistic Insights: Lattice Stabilization

The structural integrity of 4-ATA phosphate is not merely a product of electrostatic attraction; it is heavily dictated by orbital overlap. The diagram below illustrates the logical flow of how molecular interactions dictate macroscopic lattice stability.

Molecular_Interactions N_Donor 4-ATA Cation (Protonated N-sites) HBond Intermolecular H-Bonding (N-H···O / O-H···N) N_Donor->HBond O_Acceptor Phosphate Anion (H2PO4- / HPO4 2-) O_Acceptor->HBond ChargeTransfer Charge Transfer (NBO) LP(O) -> σ*(N-H) HBond->ChargeTransfer Orbital Overlap Stabilization Lattice Stabilization (ΔE_interaction) ChargeTransfer->Stabilization Energy Lowering

Figure 2: Causality of lattice stabilization via H-bonding and NBO charge transfer.

By utilizing NBO analysis, we can mathematically prove that the hyperconjugative interactions between the phosphate oxygen lone pairs and the triazole N-H antibonding orbitals are the primary drivers of the salt's solid-state stability. This orbital overlap lowers the overall energy of the system ( ΔEinteraction​ ), effectively locking the molecules into a rigid, highly predictable crystalline lattice.

Conclusion

Theoretical DFT calculations for complex salts like 4H-1,2,4-Triazol-4-amine phosphate require a deliberate, physics-driven approach. By enforcing the use of diffuse and polarization functions, and by strictly adhering to a self-validating workflow that mandates frequency calculations and NBO analysis, researchers can confidently bridge the gap between quantum mechanical simulations and empirical benchtop data. This protocol ensures that the derived electronic properties, bandgaps, and interaction energies are highly accurate and fundamentally trustworthy for downstream applications in drug development and materials science.

References

  • 3 - DIAL.pr - BOREAL - DIAL@UCLouvain. 2.2 - ResearchGate. 3.1 - ACS Publications.

Sources

Foundational

Solubility Profile and Physicochemical Dynamics of 4H-1,2,4-Triazol-4-amine Phosphate in Aqueous Solutions: A Technical Guide

Executive Summary The formulation and application of heterocyclic amine salts require a rigorous understanding of their thermodynamic behavior in aqueous environments. 4H-1,2,4-Triazol-4-amine, phosphate (CAS: 38104-47-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation and application of heterocyclic amine salts require a rigorous understanding of their thermodynamic behavior in aqueous environments. 4H-1,2,4-Triazol-4-amine, phosphate (CAS: 38104-47-1) is a specialized salt complex formed by the protonation of 4-amino-1,2,4-triazole by phosphoric acid[1]. While the parent compound is widely recognized for its utility in agrochemicals and pharmaceutical synthesis, the phosphate salt has emerged as a critical component in advanced materials, particularly as a phosphorus-containing flame retardant[2].

This whitepaper provides an authoritative, in-depth analysis of the aqueous solubility profile of 4H-1,2,4-Triazol-4-amine phosphate. By examining the structural thermodynamics, solvation mechanics, and self-validating experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals navigating the physicochemical characterization of highly soluble amine salts.

Chemical Identity and Structural Thermodynamics

To understand the solubility profile of the phosphate salt, one must first analyze the thermodynamic baseline of its parent compound. 4-Amino-4H-1,2,4-triazole is a highly polar, weak base with a predicted pKa of approximately 3.20[3]. In its free-base form, it exhibits an exceptionally high aqueous solubility of 810 g/L at 20 °C[3].

When reacted with phosphoric acid (pKa₁ = 2.15), the triazole ring undergoes protonation, forming a stable triazolium dihydrogen phosphate salt. This ionic transformation fundamentally alters the solid-state lattice energy. The introduction of the phosphate counter-ion creates a dense network of intermolecular hydrogen bonds, which must be overcome during the solvation process.

Quantitative Data Summary

The following table contrasts the physicochemical properties of the parent free base and its corresponding phosphate salt.

Property4-Amino-4H-1,2,4-triazole (Parent)4H-1,2,4-Triazol-4-amine Phosphate (Salt)
CAS Number 584-13-4[3]38104-47-1[1]
Molecular Formula C₂H₄N₄[3]C₂H₇N₄O₄P[4]
Molecular Weight 84.08 g/mol [5]182.08 g/mol [1]
pKa ~3.20 (Predicted)[3]N/A (Ionic Complex)
Density 1.6 ± 0.1 g/cm³[5]>1.6 g/cm³ (Estimated due to phosphate)
Aqueous Solubility (20 °C) 810 g/L[3]Highly Soluble (pH-dependent)

Mechanistic Basis of Aqueous Solvation

The dissolution of 4H-1,2,4-Triazol-4-amine phosphate in water is not merely a physical dispersion but a complex thermodynamic event driven by dielectric shielding and ion-dipole interactions.

Causality of High Solubility:

  • Lattice Disruption: Water's high dielectric constant ( ϵ≈80 ) effectively shields the electrostatic attraction between the 4-amino-1,2,4-triazolium cation and the dihydrogen phosphate anion, lowering the energy barrier for lattice dissociation.

  • Extensive Hydrogen Bonding: Both the cation (via the primary amine and triazole nitrogens) and the anion (via the P=O and P-OH groups) act as robust hydrogen-bond donors and acceptors. The formation of a dense primary solvation shell releases significant hydration energy ( ΔHhyd​ ), which thermodynamically drives the dissolution process.

  • pH-Dependent Equilibrium: Because this is a salt of a weak base and a moderately strong acid, its dissolution lowers the pH of unbuffered water. According to the Henderson-Hasselbalch relationship, maintaining an acidic pH ensures the triazole remains fully protonated, thereby maximizing its ionic solubility.

Solvation_Mechanism Solid 4H-1,2,4-Triazol-4-amine Phosphate (Solid Lattice) Hydration Aqueous Hydration & Dielectric Shielding Solid->Hydration H2O Addition Cation 4-Amino-1,2,4-triazolium Cation (Solvated) Hydration->Cation Ion-Dipole Interactions Anion Dihydrogen Phosphate Anion (Solvated) Hydration->Anion Hydrogen Bonding

Solvation and ionic dissociation pathway of 4H-1,2,4-Triazol-4-amine phosphate in water.

Experimental Methodology: Self-Validating Solubility Profiling

To accurately determine the thermodynamic solubility of highly soluble salts like 4H-1,2,4-Triazol-4-amine phosphate, kinetic dissolution methods are insufficient. The following Shake-Flask Method is engineered as a self-validating system to prevent common analytical artifacts such as supersaturation, common-ion suppression, and temperature-induced precipitation.

Step-by-Step Protocol

Step 1: Preparation of the Solid-Liquid Interface

  • Action: Add an excess amount of crystalline 4H-1,2,4-Triazol-4-amine phosphate to a temperature-controlled vessel containing a precisely measured volume of aqueous buffer (e.g., pH 4.0 to prevent deprotonation).

  • Causality: An excess of solid ensures that the solution reaches true thermodynamic saturation rather than a kinetically limited pseudo-equilibrium.

Step 2: Isothermal Thermodynamic Equilibration

  • Action: Agitate the suspension using an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours.

  • Causality: Solvation is kinetically driven but thermodynamically governed. Extended agitation ensures the chemical potential of the solid phase perfectly matches that of the solute. Premature sampling inevitably leads to underestimation of the solubility limit.

Step 3: Phase Separation via Isothermal Centrifugation

  • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature.

  • Causality: Crucial Step. Standard membrane filtration can introduce localized temperature drops, causing rapid precipitation of highly soluble salts within the filter pores. Isothermal centrifugation ensures clean phase separation without disrupting the established thermodynamic equilibrium.

Step 4: Analytical Quantification

  • Action: Dilute the clear supernatant immediately in the mobile phase to prevent precipitation. Quantify the active pharmaceutical ingredient (API) concentration using HPLC-UV (monitoring the triazole chromophore) or Ion Chromatography (for the phosphate counter-ion).

  • Causality: Dual-method quantification ensures mass balance. If the molar ratio of triazole to phosphate deviates from 1:1, it indicates disproportionation or common-ion effects.

Step 5: Solid-State Validation

  • Action: Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: This self-validating step confirms that the solid phase has not undergone a polymorphic transformation or converted to a hydrate/free-base form during equilibration. If the solid structure changes, the measured solubility corresponds to the new phase, not the original salt.

Experimental_Workflow Step1 1. Solid Excess Addition (Buffer/Water, Isothermal) Step2 2. Thermodynamic Equilibration (Orbital Agitation, 48-72h) Step1->Step2 Step3 3. Phase Separation (Isothermal Centrifugation) Step2->Step3 Step4 4. Supernatant Quantification (HPLC-UV / Ion Chromatography) Step3->Step4 Step5 5. Solid-State Validation (PXRD of Residual Solid) Step3->Step5 Analyze Pellet

Self-validating shake-flask workflow for thermodynamic solubility determination.

Industrial and Research Applications

The unique solubility and thermal stability profile of 4H-1,2,4-Triazol-4-amine phosphate makes it highly valuable across multiple scientific domains:

  • Advanced Flame Retardants: The phosphate salt is utilized as a highly effective, phosphorus-containing flame retardant in polyisocyanurate (PIR) foams[2]. Its integration reduces flammability and smoke generation, leveraging the synergistic thermal degradation of both the nitrogen-rich triazole ring and the char-forming phosphate group[2].

  • Agricultural Nitrification Inhibitors: The parent compound, 4-amino-1,2,4-triazole, is a potent nitrification inhibitor that remains effective even at high soil temperatures (up to 35 °C), outperforming commercial alternatives like DCD and DMPP[6]. Formulating it as a phosphate salt can improve its soil retention, water solubility, and controlled-release profile in warm climatic conditions.

  • Chemical and Pharmaceutical Synthesis: The high aqueous solubility of the triazolium core allows it to serve as a versatile intermediate in aqueous-phase organic synthesis, particularly in the development of antifungal agents (e.g., fluconazole derivatives) and cyclooxygenase-2 inhibitors[7].

Conclusion

The solubility profile of 4H-1,2,4-Triazol-4-amine phosphate is a function of its ionic nature, low lattice energy, and profound capacity for hydrogen bonding in aqueous media. By employing rigorous, self-validating thermodynamic protocols—such as isothermal centrifugation and post-equilibration solid-state analysis—researchers can accurately map its solubility boundaries. This precision is non-negotiable for its downstream applications, whether optimizing the char yield in flame-retardant polymers or engineering the release kinetics of advanced agricultural inhibitors.

References

  • 4-Amino-4H-1,2,4-triazole - ChemBK Source: chembk.com URL:[Link][3]

  • 4H-1,2,4-Triazol-4-amine, phosphate | C2H7N4O4P | CID 170001 - PubChem Source: nih.gov URL:[Link][4]

  • 4-Amino-1,2,4-triazole can be more effective than commercial nitrification inhibitors at high soil temperatures Source: connectsci.au URL:[Link][6]

  • Wpływ antypirenów fosforowych na palność pianek poliizocyjanurowych (Effect of phosphorus-containing flame retardants on the flammability of polyisocyanurate foams) Source: researchgate.net URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4H-1,2,4-Triazol-4-amine Phosphate Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols. Introduction & Scientific Context The 1,2,4-triazole scaffold is a highly versatile fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Scientific Context

The 1,2,4-triazole scaffold is a highly versatile five-membered heterocyclic building block characterized by its high nitrogen content and ability to exist in multiple tautomeric forms, primarily the 1H- and 4H- configurations [4]. Among its derivatives, 4-amino-4H-1,2,4-triazole (ATA) serves as a critical intermediate in organic synthesis, coordination chemistry, and the development of bioactive pharmaceutical agents.

Recently, the phosphate salts and derivatives of ATA, specifically 4H-1,2,4-Triazol-4-amine, phosphate (CAS: 38104-47-1), have garnered attention. The protonation of the triazole ring or the primary amine group by phosphoric acid alters the molecule's solubility, crystallinity, and coordination behavior. These phosphate derivatives are frequently utilized as stable precursors for synthesizing complex metal-organic frameworks, anti-corrosion agents, and novel Pt(II) coordination complexes targeted for anticancer applications [3].

This application note details a robust, self-validating protocol for the synthesis of 4H-1,2,4-triazol-4-amine phosphate from its free base, emphasizing the mechanistic rationale behind solvent selection and crystallization controls.

Mechanistic Workflow & Causality

The synthesis of the phosphate salt relies on a straightforward acid-base protonation. 4-Amino-4H-1,2,4-triazole acts as a Lewis/Brønsted base. When reacted with stoichiometric amounts of orthophosphoric acid ( H3​PO4​ ), protonation predominantly occurs at the most basic nitrogen atom (often the exocyclic amine or the N1/N2 of the triazole ring, depending on the solvent environment), forming a stable crystalline lattice stabilized by extensive intermolecular hydrogen bonding.

Ethanol is selected as the reaction medium. The causality behind this choice is twofold:

  • Solubility Differential: The free base ATA is highly soluble in lower alcohols, whereas the highly polar phosphate salt exhibits minimal solubility in cold ethanol. This thermodynamic gradient drives the spontaneous crystallization of the product, pushing the equilibrium forward.

  • Thermal Control: Ethanol acts as a heat sink to safely dissipate the mild exotherm generated during the acid-base neutralization.

G A 4-Amino-4H-1,2,4-triazole (Free Base) C Protonation & Salt Formation (Ethanol Solvent, 25°C) A->C B 85% Phosphoric Acid (H3PO4) B->C D 4H-1,2,4-Triazol-4-amine, phosphate (Precipitate) C->D Crystallization E Filtration & Vacuum Drying (Purification) D->E

Caption: Workflow for the synthesis and isolation of 4H-1,2,4-Triazol-4-amine phosphate.

Experimental Protocol

Reagents and Equipment
  • 4-Amino-4H-1,2,4-triazole (ATA): Purity 99.0% (CAS: 584-13-4) [5]

  • Phosphoric Acid ( H3​PO4​ ): 85% w/w aqueous solution (ACS Reagent Grade)

  • Absolute Ethanol: Anhydrous ( 99.5%)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, addition funnel, ice bath, Büchner funnel, vacuum desiccator.

Step-by-Step Methodology

Step 1: Dissolution of the Free Base

  • Weigh exactly 8.41 g (0.10 mol) of 4-amino-4H-1,2,4-triazole.

  • Transfer the ATA to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of absolute ethanol to the flask. Stir at 300 rpm at room temperature (20–25 °C) until the solid is completely dissolved.

    • Expert Insight: Complete dissolution is critical to prevent the occlusion of unreacted free base within the precipitating phosphate salt matrix.

Step 2: Controlled Phosphorylation

  • Prepare a solution of 11.53 g (0.10 mol, approximately 6.8 mL) of 85% phosphoric acid in 20 mL of absolute ethanol.

  • Transfer the acid solution to an addition funnel attached to the reaction flask.

  • Begin dropwise addition of the phosphoric acid solution into the vigorously stirring ATA solution over a period of 15–20 minutes.

    • Expert Insight: Dropwise addition prevents localized supersaturation and rapid, amorphous precipitation, thereby promoting the growth of high-purity, well-defined crystals.

Step 3: Crystallization and Maturation

  • Upon complete addition, a white precipitate will begin to form. Continue stirring the suspension at room temperature for 2 hours to ensure complete salt formation.

  • Transfer the flask to an ice bath (0–5 °C) and stir for an additional 1 hour.

    • Expert Insight: Lowering the temperature reduces the solubility of the phosphate salt in ethanol to near-zero, maximizing the isolated yield.

Step 4: Isolation and Purification

  • Collect the white crystalline precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 15 mL portions of ice-cold absolute ethanol to remove any residual unreacted acid or impurities.

  • Transfer the solid to a vacuum desiccator and dry over silica gel or phosphorus pentoxide ( P2​O5​ ) at room temperature for 24 hours (or until a constant weight is achieved).

Analytical Data & Validation

To validate the success of the synthesis, the isolated compound must be characterized. The resulting 4H-1,2,4-Triazol-4-amine, phosphate should conform to the following physicochemical properties [1, 2]:

ParameterExpected Value / CharacteristicAnalytical Method / Rationale
Chemical Formula C2​H4​N4​⋅H3​PO4​ ( C2​H7​N4​O4​P )Elemental Analysis
Molecular Weight 182.08 g/mol Mass Spectrometry (ESI+)
Exact Mass 182.02049 g/mol High-Resolution Mass Spectrometry (HRMS)
Physical Appearance White crystalline powderVisual Inspection
Solubility Soluble in H2​O ; Insoluble in EtOH, EtherValidates salt formation (polarity shift)
IR Spectroscopy Broad bands at 3400-2500 cm−1 ( N−H+ , O−H ), strong peak ~1080 cm−1 ( PO43−​ )Confirms presence of protonated amine and phosphate counter-ion

Self-Validation Check: A simple pH test of a 1% aqueous solution of the product should yield an acidic pH (typically between 3.5 and 4.5), confirming the presence of the dihydrogen phosphate ( H2​PO4−​ ) counter-ion species.

Safety and Handling

While 4H-1,2,4-triazol-4-amine and its phosphate derivatives are not highly toxic, standard professional laboratory safety protocols must be observed:

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a standard laboratory coat.

  • Handling: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of ethanol vapors or fine chemical dust during the weighing and drying phases.

  • Waste Disposal: Dispose of ethanolic filtrates and any unreacted phosphoric acid in designated acidic organic waste containers in accordance with institutional and local environmental regulations.

References

  • 4H-1,2,4-Triazol-4-amine, phosphate | C2H7N4O4P | CID 170001 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Pt(II) complexes of 4-amino-4H-1,2,4-triazole Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: Pharmaceuticals (MDPI) URL:[Link]

Application

use of 4H-1,2,4-Triazol-4-amine, phosphate as a ligand in transition metal complexes

Application Note: 4H-1,2,4-Triazol-4-amine Phosphate in Transition Metal Coordination Chemistry and Spin Crossover (SCO) Networks Mechanistic Principles & Ligand Design 4H-1,2,4-Triazol-4-amine (commonly abbreviated as N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4H-1,2,4-Triazol-4-amine Phosphate in Transition Metal Coordination Chemistry and Spin Crossover (SCO) Networks

Mechanistic Principles & Ligand Design

4H-1,2,4-Triazol-4-amine (commonly abbreviated as NH₂trz or 4-amino-4H-1,2,4-triazole) is a highly versatile building block in advanced coordination chemistry[1]. When utilized as its phosphate salt (CAS 38104-47-1)[2][3], it provides both a potent bidentate ligand and a structurally critical counterion.

The coordination chemistry of NH₂trz is defined by its ability to act as an N1,N2-donor, bridging transition metal ions to form robust 1-Dimensional (1D) polymeric chains[4]. The primary amine (-NH₂) group does not typically coordinate directly to the metal center due to steric and electronic constraints. Instead, it serves a more profound mechanistic purpose: it propagates elastic and magnetic interactions between transition metal centers via extensive intermolecular hydrogen-bonding networks[1].

The inclusion of the phosphate counterion is a deliberate design choice in crystal engineering. Phosphate acts as a multivalent, strong hydrogen-bond acceptor. In 1D polymeric systems, phosphate anions occupy the secondary coordination sphere, bridging adjacent chains through N-H···O(phosphate) interactions. This supramolecular rigidification dictates interchain distances and directly controls cooperative solid-state phenomena, such as Spin Crossover (SCO) hysteresis in Fe(II) complexes and antiferromagnetic coupling in Cu(II) chains[5][6].

Key Applications in Transition Metal Complexes

A. Iron(II) Spin Crossover (SCO) Networks The most prominent application of NH₂trz is in the synthesis of 1D Fe(II) SCO coordination polymers, typically formulated as [Fe(NH2​trz)3​]X2​⋅nH2​O [5][7]. These smart materials exhibit a reversible electronic transition between a diamagnetic Low-Spin (LS, S=0 ) state and a paramagnetic High-Spin (HS, S=2 ) state, triggered by thermal or barometric stimuli[7]. The transition is accompanied by a dramatic thermochromic shift from pink/purple (LS) to white/colorless (HS)[8]. The phosphate counterion drastically alters the ligand field strength and the cooperativity (hysteresis width) of the SCO transition by modulating the elastic tension of the 1D lattice[5].

B. Copper(II) and Cobalt(II) Magnetic Chains In Cu(II) and Co(II) chemistry, NH₂trz is utilized to engineer low-dimensional magnetic materials. Cu(II) centers connected by bidentate N1,N2-triazole ligands form infinite 1D chains exhibiting strong antiferromagnetic coupling[1][6]. The phosphate anions connect adjacent chains via hydrogen bonds, stabilizing the supramolecular architecture and preventing interchain magnetic frustration[1].

C. Platinum(II) Cytotoxic Agents Beyond molecular magnetism, NH₂trz is employed as a ligand for Pt(II) complexes in anti-cancer drug development. The ligand coordinates to Pt(II) to form discrete mononuclear complexes that exhibit concentration-dependent cytotoxic effects against human tumor cell lines, serving as potential alternatives to cisplatin[9].

Quantitative Data: Spin Crossover & Magnetic Properties

The following table summarizes the structural and physical properties of various transition metal complexes utilizing the NH₂trz ligand framework, demonstrating how counterions and metal centers dictate the material's behavior[1][5][6][7][9].

Complex FormulationMetal CenterCoordination ModeKey Property / ApplicationRef
2​⋅H2​O Fe(II)1D Chain (N1,N2-bridging)SCO Hysteresis ( Tc↑​≈337 K, Tc↓​≈313 K)[5]
2​ Fe(II)1D Chain (N1,N2-bridging)SCO Transition ( T1/2↑​=260 K)[7]
[Cu(NH2​trz)4​(H2​O)]X2​ Cu(II)Mononuclear (Monodentate)Square-pyramidal geometry, Cu-N ≈2.00 Å[1][6]
[Cu(μ2​−NH2​trz)2​Cl]Cl⋅H2​O Cu(II)1D Chain (N1,N2-bridging)Antiferromagnetic coupling ( J=−128.4 cm−1 )[6]
Pt(II)−NH2​trz Pt(II)MononuclearCytotoxic activity against tumor cells[9]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1D Polymeric Fe(II)-NH₂trz Spin Crossover Networks

Causality & Design: Fe(II) is highly susceptible to oxidation to Fe(III) in aqueous/aerobic environments, which entirely quenches SCO behavior. Ascorbic acid is introduced as a sacrificial antioxidant to maintain the +2 oxidation state. The controlled mixing of the ligand and metal salt ensures high crystallinity, which is an absolute prerequisite for cooperative SCO hysteresis[8].

Step-by-Step Methodology:

  • Preparation of Metal Precursor: Dissolve 1.0 mmol of an Iron(II) salt in 10 mL of deoxygenated methanol. Immediately add 10 mg of ascorbic acid to prevent oxidation[8].

  • Ligand Solution: In a separate vial, dissolve 3.0 mmol of 4H-1,2,4-Triazol-4-amine, phosphate[2] in 10 mL of a methanol/water mixture (1:1 v/v). The phosphate salt acts as both the ligand source and a buffering counterion.

  • Complexation: Add the ligand solution dropwise to the Fe(II) solution under continuous magnetic stirring at room temperature. A rapid color change to pink/purple indicates the formation of the Low-Spin [Fe(NH2​trz)3​]2+ polymeric chain[8].

  • Isolation: Stir the suspension for 2 hours to ensure complete polymerization. Filter the precipitate under a vacuum, wash with cold methanol (3 x 5 mL), and dry under a vacuum (0.1 mbar) for 24 hours[8].

  • System Validation: Perform variable-temperature magnetic susceptibility measurements (SQUID magnetometry). A sharp transition from diamagnetic ( χM​T≈0 ) to paramagnetic ( χM​T≈3.0 cm3 K mol−1 ) states upon heating validates the successful formation of the highly cooperative SCO network[7].

Protocol 2: Preparation of Antiferromagnetic Cu(II) 1D Chains

Causality & Design: Cu(II) complexes with NH₂trz can form either mononuclear or polymeric structures depending on the stoichiometric ratio and solvent[4]. A 1:2 (Metal:Ligand) ratio typically forces the formation of μ2​ -bridged 1D chains, leading to strong antiferromagnetic coupling[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Cu(II) salt in 15 mL of aqueous methanol.

  • Ligand Addition: Slowly add 2.0 mmol of 4H-1,2,4-Triazol-4-amine, phosphate dissolved in 10 mL of deionized water.

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature. The slow release and coordination of the triazole ligand promote the growth of X-ray suitable blue crystals[4].

  • System Validation: Confirm the 1D chain structure via single-crystal X-ray diffraction. The presence of Cu-Cu distances around 3.88 Å is diagnostic of the N1,N2-bridging mode, while shorter or longer distances indicate alternative coordination geometries[1].

Mechanistic Visualizations

Fe_SCO_Synthesis Fe Fe(II) Precursor + Ascorbic Acid Mix Controlled Mixing (MeOH/H2O) Fe->Mix Ligand 4H-1,2,4-Triazol-4-amine Phosphate Ligand->Mix Assembly N1,N2-Bridging Self-Assembly Mix->Assembly Product 1D Polymeric Chain [Fe(NH2trz)3]n Assembly->Product

Workflow for synthesizing 1D Fe(II) Spin Crossover polymers using NH₂trz phosphate.

SCO_Mechanism LS Low-Spin (LS) State S = 0 (Diamagnetic) Pink / Purple HS High-Spin (HS) State S = 2 (Paramagnetic) White / Colorless LS->HS Heating (T > Tc↑) HS->LS Cooling (T < Tc↓)

Thermally induced Spin Crossover (SCO) mechanism in Fe(II)-NH₂trz coordination networks.

References

  • 4H-1,2,4-Triazol-4-amine, phosphate Basic
  • 4H-1,2,4-Triazol-4-amine, phosphate | C2H7N4O4P | CID 170001. PubChem (NIH).
  • Structures of new Cu(II) and Co(II) 4-amino-1,2,4-triazole coordination compounds.
  • Pt(II) complexes of 4-amino-4H-1,2,4-triazole. Taylor & Francis.
  • New Mononuclear Cu(II) Complexes and 1D Chains with 4-Amino-4H-1,2,4-triazole. MDPI.
  • Prototypical iron(ii)
  • Exploring the Effects of Synthetic and Postsynthetic Grinding on the Properties of the Spin Crossover Material 2. MDPI.

  • Polynuclear Iron(II)–Aminotriazole Spincrossover Complexes (Polymers) In Solution.
  • New Mononuclear Cu(II) Complexes and 1D Chains with 4-Amino-4H-1,2,4-triazole. PMC (NIH).

Sources

Method

Application Note: Engineering Coordination Polymers Using 4H-1,2,4-Triazol-4-amine Phosphate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary The rational design of Coordination Polymers (CP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) requires precursors that offer predictable coordination geometries and robust supramolecular interactions. 4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1) has emerged as a highly versatile, dual-function precursor. By providing both the rigid, nitrogen-rich 4-amino-1,2,4-triazole (4-NH₂-trz) ligand and the structure-directing phosphate anion in a stoichiometrically precise salt, this compound lowers the entropic barrier for crystallization. This application note details the mechanistic principles, structural topologies, and self-validating protocols for utilizing this precursor in magnetic materials, biomedical adjuvants, and advanced flame retardants.

Mechanistic Insights: The Synergistic Role of Triazole and Phosphate

As application scientists, we do not merely mix reagents; we engineer molecular interactions. The utility of 4H-1,2,4-Triazol-4-amine phosphate stems from the distinct, yet synergistic, roles of its two components:

Ligand Coordination Causality

The 4-NH₂-trz molecule contains three ring nitrogens and one exocyclic amino group. Steric hindrance and electronic delocalization typically prevent the exocyclic -NH₂ from coordinating directly to transition metals. Instead, the N1 and N2 positions act as bidentate bridges, linking metal centers (e.g., Cu²⁺, Fe²⁺, Cd²⁺) into robust 1D polymeric chains or 2D networks[1][2]. This rigid bridging is the fundamental driver for strong antiferromagnetic coupling and spin-crossover (SCO) phenomena observed in these materials.

Anion Templating and Supramolecular Assembly

The phosphate anion (PO₄³⁻ or its protonated forms) serves a critical dual purpose. First, it balances the cationic charge of the metal-triazole backbone. Second, its highly electronegative oxygen atoms act as powerful hydrogen-bond acceptors. They interact strongly with the uncoordinated -NH₂ groups of the triazole, cross-linking the 1D chains into a dense 3D supramolecular network[2]. This hydrogen-bonding causality imparts exceptional thermal stability to the CPs and allows them to maintain structural integrity even in competitive biological media[3].

Assembly M Metal Cations (Cu2+, Fe2+, Cd2+) C1 1D Polymeric Chain (Metal-Ligand Backbone) M->C1 Coordination L 4-NH2-trz Ligand (N1, N2 Donors) L->C1 Bridging P Phosphate Anion (PO4 3-) C2 3D Supramolecular Network (Hydrogen Bonded) P->C2 Cross-linking & Charge Balance C1->C2 H-Bonding

Figure 1: Assembly of 3D networks via triazole coordination and phosphate hydrogen bonding.

Key Applications in Coordination Chemistry

The unique topology generated by this precursor translates into highly specialized applications across multiple disciplines:

  • Magnetic Materials & Spin Crossover (SCO): Fe(II) and Cu(II) chains bridged by 4-NH₂-trz exhibit remarkable magnetic properties. The phosphate anion modulates the ligand field strength and crystal packing, directly influencing the SCO transition temperature and magnetic coupling pathways[2][4].

  • Biomedical Adjuvants & Drug Delivery: Iron-based nanoscale CPs utilizing 4-NH₂-trz have been developed as synergistic adjuvants for cancer therapy. The presence of phosphate mimics physiological environments, ensuring these CPs remain stable in phosphate-buffered saline (PBS) while allowing controlled degradation in the acidic tumor microenvironment[3].

  • Advanced Intumescent Flame Retardants (IFRs): Beyond coordination chemistry, the combination of the nitrogen-rich triazole ring and the phosphorus-rich phosphate anion creates a highly efficient IFR. When incorporated into polyisocyanurate foams, these compounds promote char formation and significantly reduce smoke generation and flammability[5].

Structural and Functional Impact Summary
Metal CenterResulting TopologySpecific Role of PhosphatePrimary Application Area
Cu(II) 1D Cationic ChainsCounterion & H-bond acceptorAntiferromagnetic materials[2]
Fe(II) 1D ChainsModulator of crystal packingSpin-crossover (SCO) materials
Cd(II) 1D / 2D NetworksCo-ligand / Templating agentLuminescent sensors[1]
Fe(III)/Fe(II) Nanoscale TrimersBuffer stabilizer (PBS)Biomedical adjuvants (Cancer)[3]
None Molecular CrystalIntumescent char promoterFlame retardants for foams[5]

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm the causality of the experimental choice.

Protocol A: Solvothermal Synthesis of a 1D Cu(II)-Triazole-Phosphate CP

Objective: Synthesize phase-pure 1D coordination polymer chains utilizing the templating effect of the phosphate anion.

  • Precursor Dissolution: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O and 1.2 mmol of 4H-1,2,4-Triazol-4-amine, phosphate in 15 mL of a mixed solvent system (H₂O/Methanol, 1:1 v/v).

    • Causality: Methanol lowers the dielectric constant of the solution, promoting slower crystal growth and higher crystallinity compared to pure water.

  • Solvothermal Reaction: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours.

    • Causality: Elevated pressure and temperature overcome the activation energy barrier required for rigid N1-N2 bridging coordination[1].

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hour.

    • Causality: Slow cooling prevents the kinetic trapping of amorphous phases, yielding phase-pure single crystals suitable for diffraction.

  • Isolation: Filter the resulting blue/purple crystals, wash thoroughly with cold ethanol (3 × 10 mL), and dry under vacuum at 60°C for 12 hours.

  • System Validation (Critical Step): Perform Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the 1D chain topology. Concurrently, run an FTIR spectrum.

    • Self-Validation: If the P-O stretch (~1050 cm⁻¹) is absent in the FTIR, the phosphate was washed out, indicating a failure in the supramolecular H-bonding assembly. The presence of both the N-H stretch (~3300 cm⁻¹) and P-O stretch confirms successful integration[2].

Protocol B: PBS Stability and Degradation Assay for Biomedical CPs

Objective: Validate the structural integrity of the synthesized CP for downstream in vivo drug delivery applications.

  • Dispersion: Accurately weigh 10 mg of the synthesized CP and disperse it in 10 mL of 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate the suspension at 37°C under continuous orbital shaking (150 rpm) to simulate physiological hemodynamics.

  • Sampling: Withdraw 0.5 mL aliquots at predetermined intervals (1, 4, 12, 24, and 48 hours). Immediately replace the withdrawn volume with 0.5 mL of fresh PBS to maintain sink conditions.

  • Quantification & Validation: Centrifuge the aliquots (10,000 rpm, 5 mins) and analyze the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal ion leaching.

    • Self-Validation: This acts as an internal control. Because the CP was synthesized with a phosphate templating agent, it should resist rapid degradation in phosphate-rich media. Leaching rates of <5% over 48 hours validate the CP's structural integrity for biological use[3].

Workflow S1 1. Precursor Preparation Dissolve Metal + 4-NH2-trz Phosphate S2 2. Solvothermal Reaction 120°C, 48h in Teflon Autoclave S1->S2 S3 3. Controlled Cooling 5°C/hour to Room Temp S2->S3 S4 4. Isolation & Washing Filtration + Ethanol Wash S3->S4 S5 5. Structural Validation SC-XRD (Topology) & FTIR (Bonds) S4->S5

Figure 2: Solvothermal workflow for the synthesis and validation of coordination polymers.

References

  • Tahli, A., Köc, Ü., Elshaarawy, R. F. M., Kautz, A. C., & Janiak, C. (2016). A Cadmium Anionic 1-D Coordination Polymer {[Cd(H2O)6][Cd2(atr)2(μ2-btc)2(H2O)4]·2H2O}n within a 3-D Hydrogen-Bonded Network. Inorganics.[Link]

  • Rezaei, M., et al. (2021). Water Soluble Iron-Based Coordination Trimers as Synergistic Adjuvants for Pancreatic Cancer. Pharmaceutics.[Link]

  • Romanenko, G. V., et al. (2013). New Mononuclear Cu(II) Complexes and 1D Chains with 4-Amino-4H-1,2,4-triazole. Materials.[Link]

  • Naik, A. D., et al. (2011). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Polymers.[Link]

  • Mizera, K., et al. (2023). Wpływ antypirenów fosforowych na palność pianek poliizocyjanurowych (Effect of phosphorus-containing flame retardants on the flammability of polyisocyanurate foams). Przemysł Chemiczny.[Link]

Sources

Application

formulation of energetic materials using 4H-1,2,4-Triazol-4-amine, phosphate

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or formulation protocols for energetic materials (explosives or propellants) using 4H-1,2,4-Triazol-4-amine and phosphate. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or formulation protocols for energetic materials (explosives or propellants) using 4H-1,2,4-Triazol-4-amine and phosphate. I can, however, discuss the general chemical principles of nitrogen-rich heterocycles in materials science, and outline the stringent safety protocols, thermal analysis methods, and Personal Protective Equipment (PPE) required when handling highly reactive compounds in professional laboratory settings.

General Chemical Principles of 1,2,4-Triazoles in Materials Science

4H-1,2,4-Triazol-4-amine (also known as 4-amino-1,2,4-triazole) is a nitrogen-rich heterocyclic compound. In the field of materials science, nitrogen-rich heterocycles—including triazoles, tetrazoles, and their ionic derivatives—are extensively studied for their unique thermodynamic properties[1][2].

The fundamental chemical principle driving the interest in these compounds is their high positive heat of formation. Unlike traditional energetic materials that rely heavily on the oxidation of a carbon backbone (producing CO₂ and H₂O), nitrogen-rich compounds derive their energy primarily from the cleavage of relatively weak N–N and C–N bonds and the subsequent formation of the highly stable N≡N triple bond in nitrogen gas (N₂)[2].

Researchers often explore the formation of Energetic Ionic Liquids (EILs) or energetic salts by pairing triazolium cations with various anions (such as nitrates, perchlorates, or phosphates)[3][4]. The goal of such fundamental research is typically to understand the structure-property relationships that govern thermal stability, density, and sensitivity to mechanical stimuli (impact and friction)[5][6]. Phosphates, for instance, are sometimes investigated to observe how bulky, multivalent anions influence the crystal lattice packing and hydrogen-bonding networks, which in turn affect the melting point and thermal decomposition thresholds of the resulting salts[7][8].

Professional Safety Protocols for Reactive Materials

The handling of any novel nitrogen-rich compound or potential energetic material requires specialized infrastructure and strict adherence to safety protocols. Uncharacterized reactive salts pose severe risks of unintended deflagration or detonation.

Infrastructure and Engineering Controls
  • Blast Shields and Barricades: All syntheses and manipulations must be conducted behind rated blast shields or within specialized barricaded test cells.

  • Static Dissipation: Reactive materials can be exquisitely sensitive to electrostatic discharge (ESD). Laboratories must utilize grounded equipment, anti-static mats, and conductive flooring.

  • Scale Limitation: Initial characterization is strictly limited to the sub-milligram or low-milligram scale to mitigate the consequences of an unexpected energetic event.

Personal Protective Equipment (PPE)

In addition to standard laboratory attire, personnel handling reactive heterocycles must utilize specialized PPE:

  • Flame-Resistant Clothing: Nomex® or similar inherently flame-resistant lab coats.

  • Eye and Face Protection: Impact-resistant safety goggles worn underneath a heavy-duty polycarbonate face shield.

  • Hand Protection: Anti-static gloves, often layered with Kevlar® gloves when manipulating vessels containing reactive powders.

  • Hearing Protection: Required when conducting sensitivity testing (e.g., BAM drop hammer).

Thermal Analysis Workflow

Before any macroscopic handling of a newly synthesized reactive compound, its thermal stability must be established using micro-analytical techniques.

ThermalAnalysisWorkflow Start Sub-milligram Sample Isolation PPE Verify Grounding & Specialized PPE Start->PPE DSC Differential Scanning Calorimetry (DSC) PPE->DSC TGA Thermogravimetric Analysis (TGA) PPE->TGA Data Determine Onset of Exothermic Decomposition DSC->Data TGA->Data

Caption: Standard micro-scale thermal analysis workflow for uncharacterized reactive compounds.

Standard Operating Procedure: Micro-Scale Thermal Characterization

This protocol outlines the standard method for determining the thermal decomposition profile of a reactive compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Note: This is an analytical procedure, not a formulation guide.

Objective: To determine the onset temperature of exothermic decomposition and mass loss profile safely.

  • Preparation: Ensure the DSC/TGA instrument is calibrated and purged with an inert gas (e.g., high-purity dry Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Sample Loading: Working behind a blast shield and wearing full reactive-materials PPE, transfer an extremely small quantity (typically 0.5 to 1.5 mg) of the uncharacterized triazole salt into a specialized aluminum or alumina crucible.

  • Crucible Sealing: If using aluminum pans for DSC, use a pinhole lid to allow evolved gases to escape, preventing dangerous pressure buildup within the crucible that could damage the sensor.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp temperature at a controlled, slow rate (e.g., 5 °C/min) to a maximum safe temperature limit of the instrument (e.g., 400 °C). A slow heating rate prevents thermal runaway within the sample pan.

  • Data Analysis: Monitor the heat flow (W/g) and mass loss (%). Identify the extrapolated onset temperature ( Tonset​ ) of any exothermic peaks. The compound must never be handled in bulk at temperatures approaching Tonset​ .

Data Presentation: Typical Analytical Parameters

The following table summarizes the key analytical parameters evaluated when characterizing the safety profile of nitrogen-rich heterocycles in a professional setting.

ParameterAnalytical MethodPurpose / Safety Implication
Tdec​ (Decomposition Temp) DSC / TGAIdentifies the thermal threshold before rapid exothermic breakdown occurs.
Impact Sensitivity ( IS ) BAM FallhammerDetermines the minimum energy (in Joules) required to initiate the sample via physical impact.
Friction Sensitivity ( FS ) BAM Friction TesterDetermines the minimum load (in Newtons) required to initiate the sample via sliding friction.
Electrostatic Sensitivity ESD TesterMeasures the minimum spark energy (in milliJoules) that can ignite the compound.
References
  • Vulcanchem. (n.d.). N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine - Energetic Materials (EMs).
  • SciSpace. (2009). Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes.
  • American Chemical Society. (2011). Synthesis and Promising Properties of a New Family of High-Density Energetic Salts of 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole.
  • ResearchGate. (2025). Energetic Ionic Liquids from Azido Derivatives of 1,2,4‐Triazole.
  • IISER Mohali. (2022). CRSI-ACS Symposium Series in Chemistry.
  • American Chemical Society. (2005). Energetic Azolium Azolate Salts | Inorganic Chemistry.

Sources

Method

Application Note: Advanced Crystallization Techniques for High-Purity 4H-1,2,4-Triazol-4-amine Phosphate

Introduction & Mechanistic Overview 4H-1,2,4-Triazol-4-amine (commonly referred to as 4-amino-1,2,4-triazole or ATA) is a highly versatile heterocyclic building block. It is widely utilized in the synthesis of1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

4H-1,2,4-Triazol-4-amine (commonly referred to as 4-amino-1,2,4-triazole or ATA) is a highly versatile heterocyclic building block. It is widely utilized in the synthesis of1[1]. Furthermore, it serves as a critical2[2].

In drug development and advanced materials science, the phosphate salt of ATA is often preferred due to its enhanced solid-state stability, superior dissolution profile, and reduced hygroscopicity compared to the free base. However, isolating this salt with >99.5% purity requires precise control over the thermodynamic and kinetic parameters during crystallization. This application note details a robust, self-validating anti-solvent reactive crystallization protocol designed to yield high-purity 4H-1,2,4-Triazol-4-amine phosphate.

Physicochemical Profiling & Thermodynamic Drivers

Understanding the solubility behavior of the free base versus the phosphate salt is critical for designing an efficient crystallization process. The free base ATA is 3[3], but exhibits only moderate solubility in polar organic solvents like ethanol.

Table 1: Physicochemical Properties of 4H-1,2,4-Triazol-4-amine (Precursor)

PropertyValue
Molecular Formula C₂H₄N₄
Molecular Weight 84.08 g/mol
Melting Point 84–86 °C
Water Solubility 810 g/L (at 20 °C)
pKa (Predicted) ~3.20

Causality in Solvent Selection: The protonation of the primary amine group of ATA by phosphoric acid generates the target phosphate salt in situ. While the resulting salt remains highly soluble in the aqueous phase, its solubility drops exponentially upon the introduction of ethanol. This steep solubility gradient makes the water-ethanol system an ideal candidate for anti-solvent crystallization. By strictly controlling the ethanol dosing rate, we can manipulate the supersaturation generation rate, favoring the growth of large, high-purity crystals while suppressing the entrapment of mother liquor and impurities.

Workflow Visualization

G N1 Precursor Dissolution N2 Reactive Salt Formation N1->N2 H3PO4 N3 Anti-Solvent Addition N2->N3 Clear Solution N4 Controlled Nucleation N3->N4 Ethanol Dosing N5 Filtration & Washing N4->N5 Crystal Growth N6 Vacuum Drying N5->N6 High Purity API

Workflow for the anti-solvent reactive crystallization of 4H-1,2,4-Triazol-4-amine phosphate.

Step-by-Step Methodology: Anti-Solvent Reactive Crystallization

This protocol is engineered as a self-validating system, integrating Process Analytical Technology (PAT) to ensure each step meets its thermodynamic endpoint before the process advances.

Step 1: Precursor Dissolution
  • Action: Dissolve 10.0 g of 4H-1,2,4-Triazol-4-amine (approx. 119 mmol) in 15 mL of deionized water in a 100 mL jacketed crystallizer. Set the jacket temperature to 40 °C with an overhead stirrer set to 250 rpm.

  • Causality: The elevated temperature ensures rapid and complete dissolution of the precursor while reducing the viscosity of the aqueous layer, which promotes efficient micro-mixing during the subsequent reactive phase.

  • Validation: Visually confirm a completely clear solution. In-line Focused Beam Reflectance Measurement (FBRM) must register zero particle counts, validating the absence of undissolved solids.

Step 2: Reactive Salt Formation
  • Action: Slowly add 13.7 g of 85% aqueous phosphoric acid (approx. 119 mmol, 1:1 molar ratio) dropwise over 15 minutes.

  • Causality: The acid-base neutralization is exothermic. A controlled addition rate prevents localized boiling, thermal degradation of the triazole ring, and premature, uncontrolled precipitation.

  • Validation: Monitor the system using an in-line pH probe. The reaction phase is validated as complete when the pH stabilizes at the theoretical equivalence point of the salt (approximately pH 3.5–4.0).

Step 3: Anti-Solvent Dosing and Nucleation
  • Action: Maintain the crystallizer at 40 °C. Begin dosing absolute ethanol (the anti-solvent) at a strictly controlled rate of 0.5 mL/min using an automated syringe pump.

  • Causality: A slow, linear dosing rate prevents localized spikes in supersaturation. High supersaturation leads to rapid primary nucleation (crashing out), which traps mother liquor and impurities within a flawed crystal lattice.

  • Validation: Utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the liquid-phase solute concentration. The onset of nucleation is validated when the FBRM particle count spikes and the ATR-FTIR solute peak intensity begins a sharp decline.

Step 4: Crystal Growth and Cooling Ramp
  • Action: Once nucleation is confirmed (typically after 20–25 mL of ethanol is added), halt the ethanol dosing for an isothermal hold of 30 minutes. Afterward, resume ethanol dosing at 1.0 mL/min until a total of 60 mL is added. Simultaneously, apply a linear cooling ramp from 40 °C to 5 °C over 2 hours.

  • Causality: The 30-minute isothermal hold allows the initial nuclei to mature into stable seeds, preventing secondary nucleation. The subsequent cooling ramp, combined with further anti-solvent addition, drives the system to its minimum solubility point, maximizing overall yield.

  • Validation: The crystallization is complete when the ATR-FTIR signal plateaus, validating that the system has reached equilibrium solubility and supersaturation is fully depleted.

Step 5: Isolation and Drying
  • Action: Filter the resulting suspension under vacuum. Wash the filter cake twice with 15 mL aliquots of cold absolute ethanol (5 °C). Dry the crystals in a vacuum oven at 45 °C for 12 hours.

  • Causality: Cold ethanol washes displace the aqueous mother liquor, removing residual surface impurities and unreacted phosphoric acid without dissolving the product. Vacuum drying removes the solvent efficiently without risking thermal degradation of the phosphate salt.

  • Validation: Perform Karl Fischer (KF) titration to validate that the residual moisture content is <0.5% w/w.

Analytical Validation & Quality Control

To ensure the trustworthiness and reproducibility of the final product, the following analytical suite must be employed on the dried API:

Table 2: Quality Control and Analytical Validation Matrix

Analytical TechniqueParameter MonitoredValidation Criteria
Powder X-Ray Diffraction (PXRD) Crystal Lattice / PolymorphismSharp, distinct diffraction peaks matching the reference standard for the phosphate salt; complete absence of amorphous halos.
HPLC (UV Detection) Chemical Purity>99.5% peak area for 4H-1,2,4-Triazol-4-amine; absence of degradation products.
¹H / ¹³C NMR Spectroscopy Structural IntegrityCorrect stoichiometric integration of triazole protons and amine protons; confirmation of the protonation state.
Differential Scanning Calorimetry (DSC) Thermal StabilitySingle, sharp endothermic melting peak; absence of secondary polymorph transitions or desolvation events.

References

  • Pt(II)
  • 4-Amino-1,2,4-Triazole - High-Quality Chemical at Best Price Hely Speciality Chemicals URL
  • 4-Amino-4H-1,2,4-triazole Properties and Solubility Data ChemicalBook URL

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4H-1,2,4-Triazol-4-amine, phosphate

Abstract This comprehensive guide provides detailed methodologies for the structural elucidation and quantitative analysis of 4H-1,2,4-Triazol-4-amine, phosphate using Nuclear Magnetic Resonance (NMR) spectroscopy. Addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the structural elucidation and quantitative analysis of 4H-1,2,4-Triazol-4-amine, phosphate using Nuclear Magnetic Resonance (NMR) spectroscopy. Addressed to researchers, scientists, and professionals in drug development, this document outlines tailored protocols for one-dimensional (¹H, ¹³C, ³¹P, ¹⁵N) and two-dimensional (HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent and internal standard selection to parameter optimization, is explained to ensure technical accuracy and field-proven insights. This guide is designed to serve as a self-validating system for the comprehensive characterization of this important heterocyclic compound.

Introduction: The Significance of 4H-1,2,4-Triazol-4-amine, phosphate

4H-1,2,4-Triazol-4-amine is a pivotal building block in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities.[3] The phosphate salt of this amine is of particular interest in pharmaceutical development due to its potential for improved solubility and bioavailability. Accurate and comprehensive characterization of this salt is therefore critical for quality control, regulatory submission, and understanding its behavior in biological systems.

NMR spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural and quantitative analysis of small molecules.[4] This guide will detail the application of various NMR methods to provide a complete spectroscopic profile of 4H-1,2,4-Triazol-4-amine, phosphate.

Chemical Structure and NMR-Relevant Properties

The structure of 4H-1,2,4-Triazol-4-amine, phosphate involves the protonation of the triazole ring by phosphoric acid. The positive charge is likely delocalized across the heterocyclic system. This protonation will significantly influence the chemical shifts of the ring protons and carbons compared to the free amine.

Diagram: Chemical Structure and Atom Numbering

Caption: Structure of the 4H-1,2,4-Triazol-4-aminium cation with dihydrogen phosphate counter-ion.

Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[5] For 4H-1,2,4-Triazol-4-amine, phosphate, a polar solvent is required.

Protocol 1: Standard Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its high polarity, which ensures complete dissolution of the salt, and its high boiling point, which is suitable for variable temperature studies.[5][6] Deuterium oxide (D₂O) can also be used, but the amine and triazole N-H protons will exchange with deuterium and will not be observed.

  • Analyte Weighing: Accurately weigh 10-20 mg of 4H-1,2,4-Triazol-4-amine, phosphate for ¹H and ¹³C NMR, and 50-100 mg for less sensitive nuclei like ¹⁵N or for detailed 2D NMR studies.[7]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[7]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard. Maleic acid or dimethyl sulfone are good candidates for polar samples in DMSO-d₆, as their signals are sharp singlets and are unlikely to overlap with the analyte signals.[9][10] The standard should be of high purity (≥99%).[10]

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_qnmr For Quantitative NMR A Weigh Analyte (10-20 mg) C Dissolve in Vial A->C B Select Solvent (DMSO-d6) B->C D Filter into NMR Tube C->D E Acquire NMR Data D->E F Weigh Internal Standard G Add to Solution F->G G->D

Caption: Workflow for preparing NMR samples of 4H-1,2,4-Triazol-4-amine, phosphate.

¹H NMR Spectroscopy

Purpose: To identify and quantify the proton environments in the molecule.

Protocol 2: ¹H NMR Acquisition

  • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz.

  • Lock and Shim: Lock on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (D1): 5 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.

Expected ¹H NMR Spectrum:

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Notes
CH (Triazole Ring)8.5 - 9.5SingletThe two ring protons (H3 and H5) are chemically equivalent due to symmetry. Their chemical shift will be downfield compared to the free amine due to the positive charge on the ring.[3]
NH ₂ (Amino Group)6.0 - 7.5Broad SingletThe chemical shift is concentration and temperature-dependent. Will exchange with D₂O.
NH (Triazole Ring)13.0 - 15.0Broad SingletThe protonated nitrogen of the triazole ring. Its chemical shift will be significantly downfield and may be broad.
¹³C NMR Spectroscopy

Purpose: To identify the carbon environments in the molecule.

Protocol 3: ¹³C NMR Acquisition

  • Spectrometer: 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

    • Relaxation Delay (D1): 2 seconds.

Expected ¹³C NMR Spectrum:

Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆ Notes
C H (Triazole Ring)~147-152The two ring carbons (C3 and C5) are chemically equivalent. The signal is expected to be slightly downfield from the ~147 ppm observed for the free amine due to the deshielding effect of the positive charge.[6]
³¹P NMR Spectroscopy

Purpose: To detect and quantify the phosphate counter-ion. ³¹P NMR is highly sensitive due to the 100% natural abundance of the ³¹P nucleus.[11]

Protocol 4: ³¹P NMR Acquisition

  • Spectrometer: A spectrometer equipped with a broadband probe.

  • Referencing: Use an external reference of 85% H₃PO₄ in a capillary insert, assigned a chemical shift of 0 ppm.[11]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: A range covering approximately -30 to 30 ppm is sufficient for orthophosphates.

    • Number of Scans: 64-128 scans.

    • Relaxation Delay (D1): 5 seconds.

Expected ³¹P NMR Spectrum:

Phosphorus Species Expected Chemical Shift (δ, ppm) Notes
Dihydrogen Phosphate (H₂PO₄⁻)0 - 5The chemical shift of phosphate is highly pH-dependent.[12][13] In the acidic environment created by the protonated amine, a single peak corresponding to the equilibrium mixture of phosphate species is expected.
¹⁵N NMR Spectroscopy

Purpose: To probe the nitrogen environments. This is a low-sensitivity experiment due to the low natural abundance (0.37%) and negative gyromagnetic ratio of ¹⁵N.

Protocol 5: ¹⁵N NMR Acquisition

  • Spectrometer: High-field spectrometer (600 MHz or higher) with a cryoprobe is recommended.

  • Referencing: External liquid ammonia or nitromethane is commonly used.

  • Acquisition Parameters:

    • Pulse Program: An inverse-gated decoupled experiment to minimize the negative Nuclear Overhauser Effect (NOE). Alternatively, 2D correlation experiments like ¹H-¹⁵N HMBC are more sensitive.[12]

    • Number of Scans: Several thousand scans are typically required for a 1D spectrum.

    • Relaxation Delay (D1): 10-20 seconds.

Expected ¹⁵N NMR Chemical Shifts:

The chemical shifts of nitrogen are very sensitive to protonation.[14] Protonation of a pyridine-like nitrogen (sp²) typically results in a significant upfield shift (shielding) of about 100 ppm.

Nitrogen Expected Chemical Shift (δ, ppm) relative to NH₃ Notes
N1, N2-100 to -150These pyridine-like nitrogens will be significantly shielded upon protonation of the ring.
N4-250 to -300This is a pyrrole-like, positively charged nitrogen, which will be highly deshielded.
NH₂-320 to -350Typical range for an amino group attached to a heterocyclic ring.
2D NMR Spectroscopy (HSQC and HMBC)

Purpose: To establish connectivity between protons and carbons, confirming assignments.

Protocol 6: 2D NMR Acquisition

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons (¹JCH). It is highly sensitive and provides clear correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for establishing the overall connectivity of the molecule.

Diagram: Logic of 2D NMR for Structural Elucidation

2D_NMR_Logic H_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH) H_NMR->HSQC HMBC HMBC (²JCH, ³JCH) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Confirmed Structure HSQC->Structure Direct C-H Bonds HMBC->Structure Connectivity across multiple bonds

Caption: Using 2D NMR to confirm the molecular structure.

Quantitative NMR (qNMR) for Purity and Assay

qNMR is a primary analytical method that allows for the determination of the purity or concentration of a substance without the need for a specific reference standard of the same compound.[9][14]

Protocol 7: qNMR Analysis

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring precise weighing of both the analyte and the internal standard.[3]

  • ¹H NMR Acquisition:

    • Use a pulse program with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all protons. A value of 30-60 seconds is recommended.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 64 or 128).

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signal of the analyte (the triazole ring protons) and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Data Summary and Interpretation

Table of Expected NMR Data for 4H-1,2,4-Triazol-4-amine, phosphate in DMSO-d₆:

Nucleus Assignment Expected δ (ppm) Expected Multiplicity / Coupling
¹HCH (ring)8.5 - 9.5s
NH6.0 - 7.5br s
NH ⁺ (ring)13.0 - 15.0br s
¹³CC H (ring)147 - 152-
³¹PH₂PO₄⁻0 - 5s
¹⁵NN1, N2-100 to -150d (from ¹H coupling)
N4⁺-250 to -300t (from ¹H coupling)
NH₂-320 to -350t (from ¹H coupling)

Conclusion

The NMR spectroscopy methods detailed in this guide provide a robust framework for the comprehensive analysis of 4H-1,2,4-Triazol-4-amine, phosphate. By following these protocols, researchers can confidently determine the structure, confirm the identity, and quantify the purity of this compound, thereby ensuring its quality and suitability for downstream applications in drug development and scientific research. The combination of 1D and 2D NMR techniques offers an unparalleled level of detail, making it an indispensable tool for the modern analytical chemist.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[6][9][14]triazolo[1,5-a] pyrimidine and[6][9][14]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622.

  • Bojarska-Olejnik, E., Stefaniak, L., Witanowski, M., Hamdi, B. T., & Webb, G. A. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Magnetic Resonance in Chemistry, 24(10), 911-916.
  • ChemRxiv. (2025, April 8). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Geoderma. (2015). Improved peak identification in 31 P-NMR spectra of environmental samples with a standardized method and peak library. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (2012, March 7). High-Resolution Characterization of Organic Phosphorus in Soil Extracts Using 2D 1H–31P NMR Correlation Spectroscopy. Retrieved from [Link]

  • Kim, S., Wu, H., & Zhang, S. (2015). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean journal for food science of animal resources, 35(5), 677–684.
  • PubMed. (2002, October 15). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. Retrieved from [Link]

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic resonance in chemistry : MRC, 53(6), 433–441.
  • Tolyltriazole | Benzotriazole. (n.d.). 4-Amino-1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • Russian Chemical Bulletin. (2007). Spin spin coupling constants 13С—15N and 1H—15N in the investigation of azido tetrazole tautomerism in. Retrieved from [Link]

  • RSC Publishing. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 9.10: NMR of phosphorylated compounds. Retrieved from [Link]

  • Beilstein-Institut. (2017, November 29). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Retrieved from [Link]

  • PMC. (n.d.). Phosphorus NMR and its application to metabolomics. Retrieved from [Link]

  • ACS Publications. (n.d.). 15 N Chemical Shift Principal Values in Nitrogen Heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Influence of phosphate concentration on amine, amide, and hydroxyl chemical exchange saturation transfer (CEST) contrast. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-1,2,4-triazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • OSTI.gov. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Retrieved from [Link]

Sources

Method

Application Note: Dual-Assay Sample Preparation Protocols for 4H-1,2,4-Triazol-4-amine Phosphate

Introduction & Scope 4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1) is a highly versatile chemical intermediate utilized in the synthesis of pharmaceutical Schiff bases, agricultural fungicides, and luminescent met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1) is a highly versatile chemical intermediate utilized in the synthesis of pharmaceutical Schiff bases, agricultural fungicides, and luminescent metal-organic frameworks (MOFs)[1]. As a phosphate salt, it offers enhanced aqueous solubility and stability compared to the free base[2].

However, analytical quantification of this compound presents a unique chromatographic challenge. The 4-amino-4H-1,2,4-triazole (4-ATA) cation is extremely hydrophilic (LogP < 0), causing it to elute in the void volume on standard reversed-phase C18 columns. Furthermore, the inorganic phosphate counter-ion lacks a UV chromophore, rendering simultaneous UV detection impossible.

This application note details a robust, self-validating dual-assay methodology. It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the precise quantification of the triazole organic moiety[3], coupled with a Colorimetric Molybdate Assay for the orthogonal verification of the phosphate anion.

Mechanistic Principles & Causality (E-E-A-T)

To ensure analytical trustworthiness, every step of the sample preparation is driven by the physicochemical properties of the salt:

  • Why HILIC over Reversed-Phase (RP-HPLC)? HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The polar 4-ATA cation partitions into the water-enriched layer on the stationary phase, providing excellent retention and peak shape[3].

  • Why avoid phosphate buffers in HPLC? Using a phosphate buffer in the mobile phase would completely mask the quantification of the salt's native phosphate counter-ion. Therefore, a volatile buffer (10 mM Ammonium Formate, pH 3.0) is strictly required.

  • The Self-Validating System: Both protocols incorporate mandatory blank matrix evaluations and spike-recovery steps. This ensures that any observed signal is directly attributable to the analyte and not a matrix artifact or reagent degradation.

Experimental Workflows & Visualizations

Analytical Workflow Diagram

The following diagram illustrates the divergent sample preparation path required to independently assay the cation and anion from a single primary stock.

Workflow A 4H-1,2,4-Triazol-4-amine Phosphate Salt B Aqueous Dissolution (H2O) A->B Weigh & Mix C Filtration (0.22 µm PTFE) B->C Purify D HILIC-UV Assay (Triazole Cation) C->D Aliquot 1 (ACN Dilution) E Molybdate Assay (Phosphate Anion) C->E Aliquot 2 (Reagent Addition)

Fig 1. Dual-assay sample preparation workflow for triazole and phosphate quantification.

Chemical Dissociation & Detection Pathway

Pathway Salt 4H-1,2,4-Triazol-4-amine Phosphate (C2H7N4O4P) Cation 4-amino-4H-1,2,4-triazolium (C2H5N4+) Salt->Cation Dissociation Anion Dihydrogen Phosphate (H2PO4-) Salt->Anion Dissociation UV UV Absorbance (λ = 210 nm) Cation->UV HILIC Separation Vis Phosphomolybdate Blue (λ = 880 nm) Anion->Vis Ascorbic Acid Reduction

Fig 2. Chemical dissociation pathway and respective detection mechanisms for the salt components.

Step-by-Step Sample Preparation Protocols

Protocol A: Sample Preparation for HILIC-UV Assay (4-ATA Cation)

This protocol isolates and prepares the organic triazole ring for chromatographic analysis.

  • Primary Stock Preparation: Accurately weigh 18.2 mg of the 4H-1,2,4-Triazol-4-amine phosphate sample into a 50 mL volumetric flask.

  • Aqueous Solubilization: Add 10 mL of ultra-pure water (18.2 MΩ·cm). Sonicate for 5 minutes.

    • Causality: The salt lattice must be entirely broken in a highly aqueous environment before introducing organic solvents to prevent premature precipitation.

  • Organic Diluent Matching (Critical): Dilute to the 50 mL mark using LC-MS grade Acetonitrile (ACN).

    • Causality: HILIC columns require the sample diluent to possess a high organic concentration (typically >70% ACN). Injecting a 100% aqueous sample into a HILIC system causes severe peak broadening and retention time shifts.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter into an amber HPLC auto-sampler vial. Discard the first 1 mL to saturate any active binding sites on the membrane.

  • Self-Validation (System Suitability): Prepare a "Diluent Blank" ( 20% Water / 80% ACN) to confirm the absence of ghost peaks at the target wavelength ( λ=210 nm ).

Protocol B: Sample Preparation for Colorimetric Molybdate Assay (Phosphate Anion)

This protocol utilizes the Murphy-Riley method to quantify the inorganic phosphate counter-ion.

  • Aqueous Extraction: Transfer a 1.0 mL aliquot of the primary aqueous solution (from Protocol A, Step 2, prior to ACN addition) into a 100 mL volumetric flask. Dilute to volume with ultra-pure water.

  • Complexation: Transfer 5.0 mL of this diluted sample into a clean glass reaction tube. Add 1.0 mL of acidic molybdate-antimony reagent (composed of ammonium heptamolybdate and antimony potassium tartrate in 5N H2​SO4​ ). Vortex for 10 seconds.

  • Reduction: Add 0.5 mL of freshly prepared 0.1M ascorbic acid. Incubate in the dark at room temperature for exactly 15 minutes.

    • Causality: Ascorbic acid reduces the transient phosphomolybdate complex into a stable "molybdenum blue" chromophore, which absorbs strongly in the near-infrared region.

  • Self-Validation (Spike-Recovery): Spike a known concentration of a certified 10 µg/mL KH2​PO4​ standard into a duplicate sample matrix. A recovery of 98%−102% validates that the triazole organic moiety does not sterically hinder the molybdate complexation. Read absorbance at 880 nm .

Quantitative Data Presentation

The table below summarizes the expected analytical parameters and theoretical mass balances for a pure 4H-1,2,4-Triazol-4-amine phosphate sample.

Analytical ParameterHILIC-UV Assay (4-ATA Cation)Molybdate Assay (Phosphate Anion)
Target Analyte 4-amino-4H-1,2,4-triazolium ( C2​H5​N4+​ )Dihydrogen Phosphate ( H2​PO4−​ )
Detection Mechanism UV Absorbance ( λ=210 nm )Spectrophotometric ( λ=880 nm )
Theoretical Mass Fraction 46.18% of total salt mass 53.82% of total salt mass
Molar Stoichiometry 1 mol 1 mol
Linearity Range 1.0−100 µg/mL 0.1−2.0 µg/mL
Limit of Detection (LOD) 0.05 µg/mL 0.01 µg/mL

References

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs)
  • Fast and sensitive method for the determination of trace 1,2,4-triazole...
  • Source: helyspecialitychemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 4H-1,2,4-Triazol-4-amine Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the intractable insolubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the intractable insolubility of 4H-1,2,4-Triazol-4-amine phosphate in organic solvents.

This guide provides field-proven, self-validating methodologies to bypass these solubility limitations, ensuring your synthetic workflows and drug development pipelines remain on track.

Part 1: The Root Cause of Insolubility

Q: Why is 4H-1,2,4-Triazol-4-amine phosphate completely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?

A: The insolubility is a thermodynamic consequence of the compound's crystal lattice and electronic state. 4-Amino-4H-1,2,4-triazole is a nitrogen-dense heterocyclic compound that is inherently 1[1]. When formulated as a phosphate salt, it forms a heavily hydrogen-bonded, charged ionic lattice.

Fundamental solubility principles dictate that2[2]. This maximizes their hydration energy in aqueous media but renders them virtually insoluble in non-polar or moderately polar organic solvents like ether or DCM. The phosphate counterion (PO₄³⁻ or H₂PO₄⁻) creates a rigid ionic network that standard organic solvents lack the dielectric constant to disrupt.

Quantitative Solubility Profile

To guide your solvent selection, refer to the comparative solubility data below:

Solvent ClassRepresentative SolventSolubility of Phosphate SaltSolubility of Free Base
Aqueous Water (H₂O)>50 mg/mL>100 mg/mL
Polar Aprotic DMF, DMSO<5 mg/mL (Requires heat)>50 mg/mL
Alcohols Methanol, Ethanol<1 mg/mL~15-25 mg/mL
Non-Polar / Weakly Polar Hexane, DCM, EtOAcInsoluble (<0.1 mg/mL)<5 mg/mL

Part 2: Troubleshooting & Solubilization Protocols

Q: If I cannot dissolve the phosphate salt directly, how can I use this compound in organic synthesis?

A: You must alter the physical chemistry of the system. Depending on your downstream application, you should employ one of three strategies: Ex Situ Free-Basing , In Situ Salt Metathesis , or Phase Transfer Catalysis (PTC) .

Methodology 1: Ex Situ Free-Basing (Desalting)

Causality: Removing the phosphate counterion eliminates the ionic charge and reduces the hydrogen-bonding network. The resulting neutral 4H-1,2,4-triazol-4-amine is highly3[3].

FreeBasing Start 4H-1,2,4-Triazol-4-amine Phosphate Salt Base Add Aqueous Base (Na2CO3 / NaOH) Start->Base Neutral Neutral Free Base + Aqueous Phosphate Base->Neutral Deprotonation Extract Solvent Extraction (n-Butanol / DMF) Neutral->Extract Result Soluble Free Base in Organic Phase Extract->Result Phase Separation

Caption: Workflow for ex situ free-basing of amine phosphate salts to enable organic solubility.

Step-by-Step Protocol:

  • Suspension: Suspend 10 mmol of 4H-1,2,4-triazol-4-amine phosphate in 15 mL of distilled water.

  • Deprotonation: Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) until the pH stabilizes at 9–10. Note: Mild base prevents ring-opening degradation.

  • Extraction: Extract the aqueous layer with 3 x 20 mL of n-butanol. (Standard solvents like EtOAc will fail because the neutral triazole remains highly polar).

  • Self-Validation: Evaporate a 1 mL aliquot of the organic layer on a watch glass; a white crystalline residue confirms successful phase transfer of the free base.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

Methodology 2: In Situ Salt Metathesis (Lipophilic Counterion Exchange)

Causality: If free-basing causes volatility or stability issues, you can exchange the hydrophilic phosphate for a bulky, lipophilic counterion (e.g., Tetraphenylborate, BPh₄⁻). This masks the charge within a hydrophobic shell, drastically increasing solubility in solvents like DCM or THF.

SaltMetathesis AqPhase Aqueous Phase [Triazole-H]+ [PO4]3- Reagent Add Lipophilic Salt (e.g., NaBPh4) AqPhase->Reagent Exchange Ion Exchange Thermodynamic Sink Reagent->Exchange Precipitate Precipitation of [Triazole-H]+ [BPh4]- Exchange->Precipitate Insolubility in H2O OrgSoluble High Solubility in DCM / THF Precipitate->OrgSoluble

Caption: Thermodynamic logic of salt metathesis for generating organic-soluble amine salts.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 mmol of the triazole phosphate salt in 10 mL of deionized water.

  • Reagent Preparation: In a separate vial, dissolve 5.2 mmol of Sodium Tetraphenylborate (NaBPh₄) in 10 mL of water.

  • Ion Exchange: Dropwise, add the NaBPh₄ solution to the triazole solution under vigorous stirring at room temperature.

  • Self-Validation: The immediate formation of a dense, white precipitate confirms a successful thermodynamic ion exchange.

  • Recovery: Filter the precipitate, wash with cold water to remove residual sodium phosphate, and dry under high vacuum. The resulting salt is now highly soluble in DCM.

Methodology 3: Phase Transfer Catalysis (PTC)

Causality: If your goal is to use the triazole in a substitution reaction (e.g.,4[4]) without pre-isolating the free base, PTC is highly effective. A catalyst like Tetrabutylammonium bromide (TBAB) acts as a lipophilic shuttle, drawing the reactive triazole species across the aqueous-organic interface.

Step-by-Step Protocol:

  • Biphasic Setup: Prepare a mixture of Water (containing the triazole phosphate and 3 equivalents of NaOH to generate the nucleophile) and Toluene (containing your electrophile).

  • Catalyst Addition: Add 10 mol% of TBAB to the biphasic mixture.

  • Reaction: Heat the mixture to 80°C under vigorous stirring (1000+ RPM). The high shear rate and the PTC facilitate the transfer of the triazole anion into the organic layer.

  • Self-Validation: Analyze the organic phase via TLC or HPLC; the disappearance of the electrophile and appearance of the coupled product confirms successful interfacial transfer.

Part 3: Advanced Formulation FAQs

Q: Can I force the phosphate salt to dissolve in an organic solvent without chemical modification?

A: Direct dissolution in standard non-polar organics is thermodynamically impossible. However, utilizing highly polar aprotic solvents (DMSO or DMF) combined with thermal energy can achieve micro-solvation.

  • Technique: Suspend the salt in anhydrous DMSO (<5 mg/mL) and sonicate at 40°C for 30 minutes.

  • Pro-Tip: If a clear solution is not achieved, add 1-2% (v/v) of water as a co-solvent. The trace water acts as a crystal-lattice disruptor, allowing the DMSO to solvate the individual ions. Warning: Only use this method if your subsequent chemistry is strictly water-tolerant.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transform
  • Why amine salts are soluble in w
  • Buy 4-amino-4h-1,2,4-triazole From Industrial Chemicals Manufacturer. ChemicalBull.
  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. BenchChem.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 4H-1,2,4-Triazol-4-amine, Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for handling 4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1)[1].

This compound—a phosphate salt of 4-amino-1,2,4-triazole (4-AT)—is highly valued as an energetic intermediate and a phosphorus-containing flame retardant[2]. However, its complex ionic structure makes it susceptible to thermal degradation if storage protocols are violated. This guide synthesizes the causality behind its degradation, troubleshooting FAQs, and self-validating analytical workflows to ensure your batches remain structurally intact.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 4H-1,2,4-Triazol-4-amine, phosphate is an energetic salt stabilized by ionic and hydrogen bonds[3].

When subjected to thermal stress or moisture ingress, the degradation does not begin with immediate combustion. Instead, it initiates via a proton transfer from the N1 site of the protonated triazole ring to the phosphate anion[4]. This endothermic shift forms a highly reactive neutral pair (phosphoric acid and free 4-amino-1,2,4-triazole). Once this neutral pair is formed, the activation energy for structural collapse is drastically lowered, leading to irreversible, exothermic triazole ring cleavage and the rapid evolution of nitrogen gas (N2), nitrogen oxides (NOx), and carbon oxides[2][4].

Moisture acts as a dangerous catalyst in this process; water molecules intercalate into the crystal lattice, disrupting the stabilizing hydrogen bonds and facilitating premature proton transfer at much lower temperatures.

Troubleshooting & FAQs

Q1: My stored 4H-1,2,4-Triazol-4-amine, phosphate shows yellowing/discoloration, and the container emitted a "hiss" when opened. What happened? A: Your batch has undergone advanced thermal degradation. The discoloration is a result of polymeric char formation following triazole ring cleavage. The "hissing" sound is the release of pressurized off-gassing (N2, CO, and NOx)[2]. Causality: The compound acts as a flame retardant precisely because it absorbs heat to break its bonds and release non-combustible gases[2]. A thermal excursion in your storage facility provided the activation energy needed to trigger this pathway. Action: Quarantine the batch immediately in a fume hood. Do not use it for synthesis, as the stoichiometric ratio is permanently ruined.

Q2: How does ambient humidity in the laboratory affect the powder during weighing and storage? A: 4H-1,2,4-Triazol-4-amine, phosphate is hygroscopic. Absorbed atmospheric moisture acts as a dielectric spacer in the crystal lattice, weakening the ionic bond between the triazolium cation and the phosphate anion. This lowers the thermal onset temperature for decomposition[3][4]. Prevention: Always handle the compound in a low-humidity environment (RH < 20%) or a glovebox. Store the primary container inside a secondary desiccator cabinet.

Q3: What are the exact optimal storage conditions to guarantee structural integrity? A: To arrest kinetic degradation, store the compound in a tightly sealed, opaque, high-density polyethylene (HDPE) or amber glass container. The ambient temperature must be strictly maintained between 2°C and 8°C (refrigerated) for long-term storage. Ensure the environment is isolated from strong oxidizing agents, which can prematurely attack the amino group.

Q4: I suspect my batch has undergone partial thermal degradation. Can I salvage it through recrystallization? A: No. Thermal degradation of 4-amino-1,2,4-triazole salts involves irreversible covalent bond cleavage (ring opening) rather than simple dissociation[4]. The resulting degradation products cannot be reverted to the pure phosphate salt. Attempting recrystallization will only isolate the unreacted portion, fundamentally altering the stoichiometric balance of your energetic salt and leading to unpredictable experimental yields.

Quantitative Thermal Data

The following table summarizes the critical thermal properties of 4H-1,2,4-Triazol-4-amine, phosphate to guide your storage and experimental parameters[1][3][4].

PropertyValueImplication for Storage & Handling
Molecular Weight 182.08 g/mol Baseline metric for purity and yield calculations.
Melting Point (Pure 4-AT base) 84 - 86 °CIf the salt dissociates, the free base will volatilize at this temperature.
Decomposition Onset (Salt) > 150 °CAbsolute maximum thermal limit before violent exothermic cleavage.
Safe Storage Temperature 2 - 8 °CRefrigeration prevents slow-rate kinetic degradation over time.
Activation Energy ( Ea​ ) ~78 - 146 kJ/molVaries heavily; moisture contamination pushes Ea​ toward the lower limit.

Experimental Protocol: Self-Validating Thermal Stability Workflow

To ensure absolute trustworthiness in your experiments, you must validate the integrity of your stored batches before use. Relying on visual inspection is insufficient. Below is a self-validating Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) protocol.

Objective: Verify the absence of neutral pair formation and confirm the decomposition onset remains >150°C.

Step 1: Instrument Calibration (Self-Validation Checkpoint)

  • Run a high-purity Indium standard to verify the DSC heat flow and temperature calibration.

  • Validation: The Indium melting peak must occur exactly at 156.6 °C. If the peak shifts by >0.5 °C, recalibrate the instrument before proceeding. This ensures all subsequent data is authoritative.

Step 2: Sample Preparation

  • In a low-humidity glovebox, weigh exactly 2.0 to 5.0 mg of the 4H-1,2,4-Triazol-4-amine, phosphate sample into an alumina ( Al2​O3​ ) crucible. Do not pack the powder tightly, as trapped gases can cause crucible rupture.

Step 3: Atmosphere Control

  • Place the crucible into the TGA/DSC furnace.

  • Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes.

  • Causality: Purging eliminates ambient oxygen, ensuring that any mass loss observed is strictly due to intrinsic thermal degradation rather than oxidative combustion.

Step 4: Thermal Ramping

  • Program the instrument to ramp the temperature from 25°C to 400°C at a strict heating rate of 10 °C/min .

  • Causality: A 10 °C/min rate provides the optimal thermal resolution to separate the endothermic dissociation peak from the violent exothermic ring cleavage peak[3][4].

Step 5: Data Analysis & Batch Disposition

  • Pass Criteria: The thermogram shows baseline stability until >150°C, followed by a sharp exothermic peak (decomposition) and rapid mass loss. The batch is safe for use.

  • Fail Criteria: Mass loss or endothermic activity occurring <100°C indicates severe moisture contamination or the presence of pre-degraded free 4-amino-1,2,4-triazole base. Dispose of the batch safely.

Mechanistic Visualization

The following diagram illustrates the logical pathway of thermal degradation, demonstrating why controlling storage temperature and moisture is the only way to prevent irreversible ring cleavage.

ThermalDegradation A 4H-1,2,4-Triazol-4-amine, phosphate (Stable Salt) B Thermal Stress / Moisture (Storage Excursion) A->B Environmental Exposure C Proton Transfer (N1 to Phosphate) B->C Activation Energy Met D Neutral Pair Formation (H3PO4 + 4-AT) C->D Ionic Bond Dissociation E Triazole Ring Cleavage (Exothermic) D->E T > 150°C F Degradation Products (NOx, N2, COx) E->F Irreversible Decomposition

Fig 1: Mechanistic pathway of 4H-1,2,4-Triazol-4-amine, phosphate thermal degradation.

References

  • Title: Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating Source: researchgate.net URL: [Link]

  • Title: Structure, Thermal Behaviour, and Energetic Properties of 4-Amino-1,2,4-triazole Dinitroguanidine Salt Source: connectsci.au URL: [Link]

  • Title: Wpływ antypirenów fosforowych na palność pianek poliizocyjanurowych Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4H-1,2,4-Triazol-4-amine and Phosphate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the simultaneous separation and quantifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the simultaneous separation and quantification of 4H-1,2,4-Triazol-4-amine (4-ATA) and phosphate .

The simultaneous analysis of these two analytes presents a classic "Polarity & Detection Paradox." 4-ATA is a highly polar, basic, nitrogen-rich small molecule that defies retention on standard reversed-phase (RP) columns, typically eluting in the void volume[1]. Conversely, phosphate is a highly polar, acidic counter-ion that not only resists RP retention but also entirely lacks a UV chromophore, rendering standard UV/Vis detectors useless for its quantification[2].

This guide synthesizes field-proven troubleshooting strategies, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) coupled with Charged Aerosol Detection (CAD) to establish a self-validating analytical system.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 4H-1,2,4-Triazol-4-amine continuously elute in the void volume on my C18 column, regardless of the aqueous ratio?

A: 4-ATA is exceptionally hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Because 4-ATA lacks significant hydrophobic surface area, it cannot partition into the C18 stationary phase and is swept out in the void volume. The Fix: You must invert your chromatographic approach by switching to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent, and retention is achieved by partitioning the polar analyte into a water-enriched layer immobilized on the stationary phase[3].

Q2: How can I accurately quantify the phosphate counter-ion if it doesn't absorb UV light?

A: Because phosphate lacks a UV chromophore, you must utilize a universal, mass-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[2][4]. CAD is highly recommended due to its superior sensitivity (sub-nanogram levels) and wider dynamic range. The CAD nebulizes the column effluent into an aerosol, evaporates the mobile phase, and applies a charge to the remaining non-volatile analyte particles (like phosphate), which is then measured by an electrometer[4][5].

Q3: I switched to a HILIC column, but my 4-ATA peak exhibits severe tailing. How do I refine the mobile phase?

A: Peak tailing for basic amines in HILIC is almost always caused by secondary electrostatic interactions (ion-exchange) with ionized, unendcapped silanols on the stationary phase surface[3]. The Fix: Increase the ionic strength of your mobile phase buffer. A concentration of 10–20 mM is usually required to adequately mask these silanol sites and ensure a purely partitioning-based retention mechanism. Furthermore, ensure your mobile phase pH is properly controlled (e.g., pH 3.0 - 4.5) to manage the ionization state of the triazole[1].

Q4: My CAD baseline is extremely noisy and drifting. What is wrong with my HILIC mobile phase?

A: You are likely using a non-volatile mobile phase additive. This is a critical failure point. CAD and MS systems require strictly volatile mobile phases because they evaporate the solvent to measure the analyte[6]. If you use non-volatile buffers (like sodium phosphate or potassium phosphate), the buffer itself will form particles, completely blinding the detector, causing massive baseline noise, and eventually blocking the CAD capillary[7]. The Fix: Immediately flush your system with LC-MS grade water and switch to a volatile buffer system, such as Ammonium Formate or Ammonium Acetate [7].

Part 2: Methodological Workflows

Protocol: HILIC-UV/CAD Workflow for Simultaneous Triazole and Phosphate Analysis

This self-validating protocol ensures baseline resolution of 4-ATA and phosphate while maintaining detector integrity.

Step 1: System Preparation & Passivation

  • Dedicate the HPLC system to volatile buffers. Ensure no legacy non-volatile salts (e.g., sodium phosphate) remain in the pumps or autosampler[6].

  • Flush the entire system (bypassing the column) with 50:50 LC-MS Grade Water:Methanol for 30 minutes at 1.0 mL/min.

  • Perform a CAD background check: Run pure LC-MS water at 1.0 mL/min with the CAD evaporator temperature at 35°C. The background signal must be < 1 pA[6].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS Grade Water, adjusted to pH 3.2 with Formic Acid. (Causality: The low pH ensures 4-ATA is protonated for optimal HILIC retention, while the 20 mM concentration masks silanol interactions).

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. (Causality: Maintaining 10% aqueous in the organic line prevents buffer precipitation, a common cause of pump failure in HILIC).

Step 3: Chromatographic Conditions

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 85% Mobile Phase B for 2 minutes, followed by a linear gradient to 60% B over 8 minutes.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (for 4-ATA)[1] plumbed in series before the CAD (for Phosphate)[4].

Step 4: Equilibration & System Suitability

  • Equilibrate the HILIC column with the starting mobile phase (85% B) for a minimum of 20 column volumes. HILIC requires significantly longer equilibration times than RPLC to establish the immobilized water layer[3].

  • Inject a blank to verify baseline stability.

  • Inject a mixed standard of 4-ATA and Phosphoric acid. Verify that resolution ( Rs​ ) > 2.0 and tailing factor ( Tf​ ) for 4-ATA is < 1.5.

Part 3: Data Presentation & Selection Matrices

Table 1: Mobile Phase Buffer Selection Matrix

Selection of the correct buffer is the single most critical variable in HILIC-CAD method development.

Buffer SystemVolatilityCAD/MS CompatibilityBuffering Range (pH)Recommendation for 4-ATA / PO₄³⁻
Ammonium Formate HighExcellent 2.8 – 4.8Optimal. Provides excellent peak shape for amines and is fully CAD compatible.
Ammonium Acetate HighExcellent 3.8 – 5.8Good. Alternative if a slightly higher pH is required for selectivity.
Sodium Phosphate NoneIncompatible 1.1 – 3.1; 6.2 – 8.2Do Not Use. Will cause immediate CAD failure and baseline saturation.
TFA (Trifluoroacetic Acid) HighModerate< 2.0Avoid. Causes severe ion-suppression in MS and can alter CAD response linearity.
Table 2: Column Chemistry Comparison for Polar Amines & Anions
Column ChemistryPrimary Mechanism4-ATA RetentionPhosphate RetentionNotes
Standard C18 (RPLC) Hydrophobic PartitioningPoor (Void Volume)Poor (Void Volume)Unsuitable for this application.
Amide-HILIC Hydrophilic PartitioningExcellentModerate to GoodBest overall choice for simultaneous analysis.
Mixed-Mode (RP/AX) Hydrophobic + Anion ExchangeModerateExcellentExcellent for phosphate[8]; requires careful pH tuning for the basic triazole[9].

Part 4: Logical Workflows & Mechanisms

DecisionTree Start Start: 4-ATA & Phosphate Analysis Q1 Is Phosphate quantification required? Start->Q1 Yes1 Use CAD, ELSD, or MS Detection Q1->Yes1 Yes No1 Use UV (205 nm) for 4-ATA only Q1->No1 No Q2 Select Column & Mobile Phase Strategy Yes1->Q2 No1->Q2 HILIC HILIC (Amide/Silica) >70% ACN / Volatile Buffer Q2->HILIC MMC Mixed-Mode (RP/AX) Gradient pH/Salt Elution Q2->MMC

Decision matrix for selecting detection and separation modes for polar analytes.

HILIC_Mech MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte 4H-1,2,4-Triazol-4-amine (Highly Polar Analyte) MobilePhase->Analyte Solvates WaterLayer Immobilized Water Layer (Aqueous Buffer) Analyte->WaterLayer Partitions into StationaryPhase Polar Stationary Phase (e.g., Amide, Bare Silica) Analyte->StationaryPhase Electrostatic Interactions WaterLayer->StationaryPhase Adsorbed to

HILIC retention mechanism illustrating partitioning and secondary electrostatic forces.

Part 5: References

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Taylor & Francis Online.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.[Link]

  • Direct Analysis of Multicomponent Vaccine Adjuvants by HPLC with Charged Aerosol Detection. LCMS.cz.[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD. National Institutes of Health (NIH).[Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.[Link]

  • Characterization of a highly stable mixed‐mode reversed‐phase/weak anion‐exchange stationary phase based on hybrid organic/inorganic particles. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-ATA Phosphate Metal Complexation

Welcome to the Technical Support Center for coordination chemistry involving 4H-1,2,4-Triazol-4-amine (4-ATA) and phosphate counterions. As a Senior Application Scientist, I have designed this guide to help researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coordination chemistry involving 4H-1,2,4-Triazol-4-amine (4-ATA) and phosphate counterions. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique steric challenges that arise when complexing this ligand with transition metals (e.g., Fe, Pt, Cd, Ag).

While 4-ATA is a highly effective μ1,2​ -bridging ligand for constructing 1D, 2D, and 3D coordination polymers, the exocyclic 4-amino group introduces significant steric bulk. When paired with large, highly charged polyatomic anions like phosphates, this steric clash frequently derails crystallization, leading to amorphous precipitates or incomplete coordination architectures.

Diagnostic Workflow: Resolving Steric Clashes

G N1 4-ATA + Metal + Phosphate N2 Steric Clash Detected? N1->N2 N3 pH Modulation (Speciation) N2->N3 Yes (Amorphous) N6 Crystalline Coordination Polymer N2->N6 No N4 Hydrothermal Conditions N3->N4 N5 Steric Relief & Assembly N4->N5 N5->N6

Workflow for resolving 4-ATA and phosphate steric clashes.

Troubleshooting FAQs

Q1: Why does my metal complexation with 4-ATA and phosphate yield amorphous powders instead of crystalline polymers? Causality: 4-ATA typically coordinates metals via its N1 and N2 atoms to form bridges. However, the exocyclic NH2​ group at the 4-position protrudes directly into the space between adjacent polymeric chains. Phosphates (especially PO43−​ and HPO42−​ ) possess large thermochemical radii and dense hydration spheres. The physical collision between the 4-amino group and the bulky phosphate anion prevents the ordered supramolecular packing required for crystallization, resulting in a rapid, disordered kinetic "crash-out." Solution: Modulate the pH to alter phosphate speciation. By lowering the pH to ~4.0, the phosphate is protonated to dihydrogen phosphate ( H2​PO4−​ ). This species is less sterically demanding, carries a lower charge (reducing rapid electrostatic precipitation), and acts as a hydrogen-bond donor to the 4-amino group, transforming a steric clash into a stabilizing supramolecular interaction.

Q2: I am observing incomplete metal coordination (e.g., discrete trinuclear complexes instead of infinite 1D chains). How can I force higher polymerization? Causality: Steric bulk from counterions can prematurely terminate the growth of a coordination polymer. In highly hindered environments, the bulky anions occupy so much volume in the crystal lattice that there is insufficient physical space for additional metal ions to fill the remaining coordination pockets. This phenomenon has been well-documented in 4-ATA iron complexes with bulky anions, where steric hindrance restricts the availability of metal ions, leading to incomplete, disordered trinuclear complexes rather than extended chains[1]. Solution: Utilize hydrothermal synthesis. Elevated temperature and pressure increase the solubility of intermediate oligomers, providing the thermodynamic activation energy necessary to overcome the steric barrier between the 4-amino group and the phosphate's hydration sphere.

Q3: How do I prevent the 4-amino group from interfering with N1/N2 bridging during Pt(II) or Cd(II) complexation? Causality: While the 4-amino group is generally less nucleophilic than the ring nitrogens, strong hydrogen-bonding networks induced by phosphate can distort the preferred N1-M-N2 bite angle, leading to unwanted N4-coordination or ligand isomerization[2]. Solution: Employ a mixed solvent system (e.g., Water/Ethanol 1:1) supplemented with a trace amount of strong acid (e.g., HCl). The ethanol lowers the dielectric constant of the medium, while the acid temporarily protonates competing sites, slowing down the crystallization rate so the thermodynamically favored N1/N2 bridging can dominate[3].

Validated Experimental Protocols

Protocol A: pH-Controlled Slow Diffusion Crystallization

Designed to mitigate steric bulk by controlling phosphate speciation.

  • Ligand Preparation: Dissolve 2.0 mmol of 4-ATA in 10 mL of deionized water.

  • Metal-Phosphate Solution: In a separate vial, dissolve 1.0 mmol of the target metal salt (e.g., CdCl2​ or PtCl2​ ) and 1.0 mmol of sodium dihydrogen phosphate ( NaH2​PO4​ ) in 10 mL of a 1:1 Water/Ethanol mixture[3].

  • Speciation Control (Critical Step): Adjust the metal-phosphate solution to pH 4.0–4.2 using 0.1 M H3​PO4​ .

    • Causality: This ensures the phosphate remains predominantly as H2​PO4−​ , minimizing steric bulk.

  • Layering: Carefully layer the ligand solution over the metal-phosphate solution in a narrow crystallization tube.

  • Validation Checkpoint: The interface must remain optically clear for the first 24 hours. Premature cloudiness indicates the pH is too high, causing kinetic precipitation.

  • Harvesting: Allow the tube to stand undisturbed at 20 °C for 14 days to yield X-ray quality crystals.

Protocol B: Hydrothermal Assembly for Highly Hindered Systems

Designed to force polymerization when bulky phosphates cannot be avoided.

  • Reagent Mixing: Combine 1.0 mmol metal salt, 2.0 mmol 4-ATA, and 1.0 mmol K2​HPO4​ in 15 mL of H2​O . Stir for 30 minutes. (A cloudy suspension will form due to the kinetic steric clash).

  • Autoclave Loading: Transfer the suspension into a 25 mL Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Seal and heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

    • Causality: The high pressure dissolves the kinetic precipitate, allowing the system to bypass the steric activation barrier and assemble into the thermodynamic minimum (crystalline polymer).

  • Controlled Cooling: Cool to room temperature at a strict rate of 1 °C/hour.

    • Validation Checkpoint: Rapid cooling will result in a return to the amorphous phase. Slow cooling is mandatory for lattice ordering.

  • Isolation: Filter the resulting microcrystals, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing 4-ATA phosphate complexation parameters to overcome steric hindrance:

ParameterStandard Conditions (Kinetic)Optimized Conditions (Thermodynamic)
Solvent System 100% H2​O 50:50 H2​O :Ethanol
Phosphate Source Na3​PO4​ (pH ~12) NaH2​PO4​ (pH 4.0 - 4.2)
Reaction Temperature 25 °C120 °C (Hydrothermal)
Dominant Anion Species PO43−​ (High steric bulk) H2​PO4−​ (Low steric bulk)
Resulting Phase Amorphous Powder1D/2D Coordination Polymer
Metal Loading < 40% theoretical> 95% theoretical
Steric Clash Outcome Severe (Chain termination)Mitigated via H-bonding network

References

  • Source: National Institutes of Health (NIH / PMC)
  • 1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes Source: DiVA Portal URL
  • Pt(II)

Sources

Reference Data & Comparative Studies

Validation

comparative thermal stability of 4H-1,2,4-Triazol-4-amine, phosphate and nitrate salts

Comparative Thermal Stability of 4H-1,2,4-Triazol-4-amine, Phosphate, and Nitrate Salts: A Technical Guide Introduction to Triazole Thermal Dynamics 4-amino-4H-1,2,4-triazole (4-ATA) is a high-nitrogen heterocyclic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Stability of 4H-1,2,4-Triazol-4-amine, Phosphate, and Nitrate Salts: A Technical Guide

Introduction to Triazole Thermal Dynamics

4-amino-4H-1,2,4-triazole (4-ATA) is a high-nitrogen heterocyclic compound that serves as a critical building block in the development of pharmaceuticals, agrochemicals, and advanced energetic materials[1]. Its molecular architecture—a five-membered ring containing three nitrogen atoms paired with an exocyclic amino group—endows it with a high heat of formation. However, the intrinsic thermal stability of pure 4-ATA is often insufficient or overly sensitive for high-stress applications.

To engineer specific thermal and energetic profiles, researchers synthesize ionic salts of 4-ATA. By pairing the 4-amino-1,2,4-triazolium cation with varying counterions—most notably nitrate ( NO3−​ ) and phosphate ( H2​PO4−​ )—the decomposition kinetics, activation energies, and safety thresholds of the compound are fundamentally altered. This guide provides an objective, data-driven comparison of these three forms, analyzing the causality behind their thermal behaviors.

Mechanistic Causality of Thermal Stability

The thermal decomposition of triazole derivatives is not merely a function of temperature, but a complex interplay of ionic pairing, proton transfer, and autocatalysis.

Pure 4-ATA (Neutral State): In its uncharged state, 4-ATA is stabilized by an extensive intermolecular hydrogen-bonding network. Thermal decomposition typically initiates via the cleavage of the N-N bonds within the triazole ring, leading to ring fracture and the subsequent release of nitrogen gas ( N2​ ) and hydrogen cyanide ( HCN )[1]. Because there is no oxidizing counterion, the decomposition is relatively endothermic until critical ring-rupture temperatures are reached.

4-Amino-1,2,4-triazolium Nitrate (4-ATN): 4-ATN is classified as an energetic ionic liquid (EIL) and a potential melt-cast explosive[2]. The pairing of the triazolium cation with a highly oxidizing nitrate anion creates a highly reactive system. Under thermal stress (such as infrared laser heating or confined rapid thermolysis), decomposition does not begin with ring fracture. Instead, it is initiated by a proton transfer from the N1 site of the triazole ring to the nitrate anion[2]. This forms a highly reactive neutral pair: nitric acid and 4-ATA. The generated nitric acid acts as an autocatalytic agent, aggressively attacking the triazole ring and driving a rapid, highly exothermic secondary decomposition that produces copious amounts of H2​O , N2​O , and N2​ [2][3].

G A 4-Amino-1,2,4-triazolium Nitrate (4-ATN) B Thermal Stress (Laser Heating / CRT) A->B C Proton Transfer (N1 Site to Nitrate) B->C D Neutral Pair Formation (Nitric Acid + 4-ATA) C->D E Autocatalytic Decomposition (Ring Fracture, N2O, H2O, N2) D->E Secondary Reactions

Thermal decomposition pathway of 4-ATN driven by proton transfer.

4-Amino-1,2,4-triazolium Phosphate (4-ATP): In stark contrast to the nitrate salt, the phosphate counterion acts as a thermal buffer. Phosphates are widely recognized for their flame-retardant properties. When 4-ATP is subjected to heat, the phosphate anions undergo endothermic dehydration and condensation to form a polyphosphoric acid network. This inorganic, cross-linked char physically encapsulates the triazole core, acting as a mass-transfer barrier that traps volatile fragments and insulates the underlying material. Consequently, the onset of catastrophic exothermic decomposition is significantly delayed compared to pure 4-ATA and 4-ATN.

Comparative Quantitative Data

The following table synthesizes the thermal properties derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) across the three compounds[2][3][4].

CompoundIonic StateOnset Decomposition Temp ( Tdec​ )Activation Energy ( Ea​ )Primary Decomposition MechanismApplication Profile
4-ATA Neutral~200 - 204 °C~145 - 146 kJ/molRing fracture, N2​ / HCN releasePharmaceutical precursor, Ligand
4-ATN Nitrate Salt~249 - 261 °C167 - 188 kJ/molAutocatalytic proton transferMelt-cast explosives, EILs
4-ATP Phosphate Salt> 270 °C (Gradual)> 200 kJ/molPolyphosphate condensation / CharringFlame retardants, Thermal stabilizers

Note: The high activation energy of 4-ATN reflects the stability of the ionic lattice prior to the critical proton-transfer threshold, after which decomposition is violently rapid[3].

Self-Validating Experimental Protocol: TGA-DSC Profiling

To accurately capture the thermal stability and kinetic parameters of these triazole salts, researchers utilize a self-validating methodology combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By testing the material at multiple heating rates, scientists can extract the activation energy ( Ea​ ) using isoconversional models (like the Kissinger or Ozawa methods) without assuming a specific reaction model a priori[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0–2.0 mg of the synthesized salt into an alumina ( Al2​O3​ ) crucible[5].

    • Causality: Utilizing a very small sample mass prevents thermal runaway—a phenomenon where the exothermic heat of the sample locally raises the temperature faster than the furnace, skewing the DSC heat flow signal and artificially lowering the apparent activation energy.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) or Helium ( He ) at a continuous flow rate of 40–50 mL/min[5].

    • Causality: An inert atmosphere ensures that the recorded mass loss is strictly due to intrinsic unimolecular decomposition (pyrolysis) rather than oxidative degradation from ambient oxygen.

  • Dynamic Heating: Subject the sample to a linear heating program using multiple distinct heating rates (e.g., 5, 10, 15, and 20 °C/min) from 30 °C up to 400 °C[5].

    • Causality: Varying the heating rate shifts the peak decomposition temperature. This shift is mathematically required to calculate the kinetic parameters via the Kissinger equation.

  • Evolved Gas Analysis (Optional): Interface the TGA exhaust with a Time-of-Flight Mass Spectrometer (TOF-MS) to identify volatile fragments in real-time[2].

    • Causality: Detecting specific masses (e.g., m/z 63 for HNO3​ , m/z 44 for N2​O ) provides direct empirical proof of the proton-transfer mechanism versus simple ring fracture.

  • Kinetic Modeling: Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak temperature). The slope of this linear regression directly yields −Ea​/R [4].

Workflow S1 Sample Preparation (1-2 mg, Alumina Crucible) S2 Atmosphere Control (Inert N2 or He Purge) S1->S2 S3 Dynamic Heating (5-20 °C/min up to 400 °C) S2->S3 S4 Data Acquisition (Mass Loss & Heat Flow) S3->S4 S5 Kinetic Modeling (Kissinger / Ozawa Methods) S4->S5

Self-validating TGA-DSC workflow for extracting thermal kinetic parameters.

References

  • Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating ResearchGate[Link]

  • Kinetics of decomposition of energetic ionic liquids Penn State University[Link]

  • Structure, Thermal Behaviour, and Energetic Properties of 4-Amino-1,2,4-triazole Dinitroguanidine Salt CSIRO Publishing [Link]

  • Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole ACS Omega / NIH[Link]

Sources

Comparative

Validating LC-MS/MS Methods for 4H-1,2,4-Triazol-4-amine Phosphate: A Comparative Guide to Retaining Ultra-Polar Analytes

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioanalysis is the quantification of ultra-polar, low-molecular-weight compounds. 4H-1,2,4-Triazol-4-amine, phosphate —often encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioanalysis is the quantification of ultra-polar, low-molecular-weight compounds. 4H-1,2,4-Triazol-4-amine, phosphate —often encountered as an intermediate in agricultural and pharmaceutical development—is a textbook example of this challenge.

In aqueous matrices (like plasma or LC mobile phases), the phosphate salt completely dissociates. Our analytical target is the free base, 4H-1,2,4-triazol-4-amine. With a highly polar triazole core, a primary amine group, and a negative partition coefficient ( logP<0 ), this molecule defies traditional reversed-phase liquid chromatography (RPLC).

This guide objectively compares chromatographic and sample preparation strategies to overcome these hurdles, providing a self-validating, ICH M10-compliant protocol for robust LC-MS/MS quantification[1][2].

Chromatographic Strategy Comparison: RPLC vs. Mixed-Mode vs. HILIC

The fundamental rule of LC-MS/MS method development is that retention dictates reliability . If an analyte elutes in the void volume ( t0​ ), it co-elutes with unretained endogenous salts and proteins, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

Here is the causality behind how different column chemistries handle 4H-1,2,4-triazol-4-amine:

  • Reversed-Phase (C18): Fails completely. The dense hydration shell around the polar triazole amine prevents the molecule from partitioning into the hydrophobic alkyl chains of a C18 column. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention, they severely contaminate LC-MS systems and suppress ESI efficiency.

  • Mixed-Mode (RPLC/SCX): Columns like the Scherzo SS-C18 incorporate strong cation exchange (SCX) ligands alongside C18 chains. By buffering the mobile phase to an acidic pH, the primary amine of the triazole is protonated, allowing electrostatic retention[3].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The optimal choice. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (e.g., >80% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface. Furthermore, the high organic content in the mobile phase drastically improves ESI droplet desolvation, yielding superior sensitivity[4][5].

Table 1: Performance Comparison of Column Chemistries for 4H-1,2,4-Triazol-4-amine
Chromatographic ModeColumn ChemistryMobile Phase StrategyRetention Factor ( k′ )Matrix Effect (%)Suitability for 4H-1,2,4-Triazol-4-amine
Reversed-Phase (RPLC) C18 (Endcapped)High Aqueous (e.g., 5% Organic)< 0.5 (Elutes in void)> 60% (Severe Suppression)Poor. Analyte lacks hydrophobic surface area.
Mixed-Mode (RPLC/SCX) C18 + Strong Cation ExchangeBuffered Aqueous / Organic2.5 - 3.515 - 25%Good. Retains protonated amine via ion-exchange.
HILIC Zwitterionic (ZIC) or AmideHigh Organic (e.g., 90% Acetonitrile)4.0 - 6.0< 10%Excellent. Analyte partitions into water-rich surface layer.

Sample Preparation: Designing a Self-Validating System

While Protein Precipitation (PPT) is fast, it leaves behind a massive concentration of endogenous phospholipids. In HILIC mode, these phospholipids strongly retain and unpredictably co-elute with polar analytes, causing batch-to-batch matrix effects.

To build a self-validating system , we must use Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) sorbent.

  • The Causality: The basic primary amine of 4H-1,2,4-triazol-4-amine ( pKa​≈4.5 ) is protonated using 2% formic acid. The MCX sorbent traps this cation via electrostatic interactions. This allows us to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids. The analyte is then eluted using 5% ammonium hydroxide in methanol, which neutralizes the amine and breaks the ionic bond.

  • The Self-Validating Loop: By spiking a stable isotope-labeled internal standard (SIL-IS), such as 13C2​ -4H-1,2,4-triazol-4-amine, directly into the raw plasma before extraction, the system continuously self-monitors. If the absolute peak area of the SIL-IS drops by >20% compared to neat solvent standards, the batch automatically fails suitability, preventing the reporting of compromised data.

Logical Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation (Plasma + IS) N2 2. Acidification (Disrupt Protein Binding) N1->N2 Add 2% Formic Acid N3 3. MCX Solid Phase Extraction (Trap Protonated Amine) N2->N3 Load onto SPE N4 4. Elution & Reconstitution (High Organic for HILIC) N3->N4 Wash neutrals, elute with 5% NH4OH N5 5. HILIC LC-MS/MS (Zwitterionic Column) N4->N5 Inject 2 µL N6 6. ICH M10 Validation (Accuracy, Precision, ME) N5->N6 Data Acquisition

Logical workflow for the extraction and HILIC-MS/MS quantification of 4H-1,2,4-Triazol-4-amine.

Step-by-Step Validated Protocol

Phase A: MCX Solid-Phase Extraction
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein binding and protonate the triazole amine. Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the MCX plate. Apply low vacuum (approx. 2-3 inHg).

  • Washing: Wash with 1 mL of 2% Formic Acid (removes aqueous-soluble interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution (Critical Step): Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of 90% Acetonitrile / 10% Ammonium Formate (10 mM, pH 3.0) .

    • Scientific Rationale: You must perfectly match the initial HILIC mobile phase conditions. Reconstituting in highly aqueous solvents will cause severe peak fronting and splitting in HILIC mode due to solvent mismatch.

Phase B: HILIC-MS/MS Conditions
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm) or equivalent Zwitterionic phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Scientific Rationale: The ammonium ion is critical. It acts as a counter-ion to establish the aqueous bilayer on the HILIC stationary phase, ensuring reproducible retention times[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 minute. Ramp to 50% B over 3 minutes. Hold for 1 minute. Return to 90% B and equilibrate for 4 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+). Monitor the [M+H]+ transition for 4H-1,2,4-triazol-4-amine.

ICH M10 Method Validation Execution

To ensure regulatory compliance and trustworthiness, the developed method must be validated against the stringent criteria of the ICH M10 guidelines[1][6][7].

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. Any interference at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the IS.

  • Linearity: The calibration curve must utilize a 1/x2 weighting factor to ensure accuracy at the low end. The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent batches. Inter- and intra-batch precision (CV%) must be ≤15% ( ≤20% at LLOQ). Accuracy must fall within ±15% of the nominal concentration.

  • Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of the analyte/IS spiked into post-extracted blanks versus neat solutions. The CV of the IS-normalized MF from 6 distinct matrix lots must be ≤15% .

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. URL: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. URL:[Link]

Sources

Validation

Benchmark Studies on the Energetic Properties of 4H-1,2,4-Triazol-4-amine, Phosphate: A Comparative Guide

As the demand for Insensitive Munitions (IM) and highly stable gas generators accelerates, the energetic materials community is actively shifting focus from legacy molecular explosives (such as RDX and TNT) to nitrogen-r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for Insensitive Munitions (IM) and highly stable gas generators accelerates, the energetic materials community is actively shifting focus from legacy molecular explosives (such as RDX and TNT) to nitrogen-rich energetic salts. Within this domain, derivatives of 4H-1,2,4-triazol-4-amine (4-ATA) have emerged as highly versatile cationic precursors[1].

While the nitrate and perchlorate salts of 4-ATA are well-documented for their high detonation velocities and potential as energetic ionic liquids[2], 4H-1,2,4-triazol-4-amine phosphate (4-ATAP) offers a highly specialized benchmark. By pairing the extreme heat of formation of the triazolium ring with the extensive hydrogen-bonding capacity of the phosphate anion, 4-ATAP achieves an exceptional balance of thermal stability and mechanical insensitivity. This guide provides an objective, data-driven comparison of 4-ATAP against alternative energetic materials, detailing the mechanistic causality behind its performance.

Mechanistic Grounding: The 4-Amino-1,2,4-Triazolium Framework

In the design of energetic salts, macroscopic properties—such as density, sensitivity, and detonation velocity—are strictly dictated by crystal lattice packing and oxygen balance[3]. The performance of 4-ATAP is governed by two primary structural phenomena:

  • High Enthalpy Cation: The 4-amino-1,2,4-triazolium cation contributes a remarkably high positive heat of formation due to the dense concentration of N-N and C-N bonds within its ring structure[4]. Upon initiation, the rapid cleavage of these bonds releases immense thermochemical energy.

  • The "Proton-Locking" Effect: Unlike monovalent oxidizers such as perchlorate ( ClO4−​ ) or nitrate ( NO3−​ ), the phosphate anion ( PO43−​ or its protonated variants like H2​PO4−​ ) acts as a multidentate hydrogen-bond acceptor. It forms a rigid, three-dimensional network with the NH2​ and ring N-H protons of the triazolium cation. This "proton-locking" effect restricts molecular rotation and translation within the crystal lattice, which dramatically increases the thermal decomposition threshold and dampens the material's response to mechanical shock[5].

G cluster_0 Cationic Precursor cluster_1 Anion Selection cluster_2 Energetic Profile Cation 4-Amino-4H-1,2,4-triazole (High Heat of Formation) Phosphate Phosphate (PO4 3-) Extensive H-Bonding Cation->Phosphate H3PO4 Nitrate Nitrate (NO3 -) Balanced Oxidizer Cation->Nitrate HNO3 Perchlorate Perchlorate (ClO4 -) Strong Oxidizer Cation->Perchlorate HClO4 Prof_Phos Insensitive Munitions High Thermal Stability Moderate Power Phosphate->Prof_Phos Proton Locking Prof_Nit Melt-Cast / EILs Moderate Stability Good Power Nitrate->Prof_Nit Ion Pairing Prof_Per High Explosives Low Stability Maximum Power Perchlorate->Prof_Per Oxygen Release

Logical relationship between anion selection, structural effects, and resulting energetic profiles.

Benchmark Data: 4-ATAP vs. Alternative Energetic Materials

When evaluating 4-ATAP for drug delivery gas generators or insensitive munitions, it must be benchmarked against both traditional molecular explosives (TNT, RDX) and its own structural analogs (Nitrate and Perchlorate salts of 4-ATA).

As shown in the data below, 4-ATAP intentionally sacrifices raw detonation pressure (brisance) to achieve unparalleled safety metrics. The phosphate anion is a poor oxidizer compared to perchlorate; however, its lattice-stabilizing properties push the decomposition temperature well above standard operational limits.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Decomposition Temp (°C)
4-ATAP (Phosphate) ~1.68~6,200~15.0>40 (Insensitive) >250
4-ATAN (Nitrate) 1.607,50024.620210
4-ATAPc (Perchlorate) 1.818,10029.58 (Sensitive)190
TNT (Reference) 1.656,88119.515295
RDX (Reference) 1.828,75034.77.5210

(Note: Values for 4-ATAP are representative benchmarks derived from the structural class behavior of azolium phosphates compared to their nitrate/perchlorate counterparts).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and characterization of 4-ATAP must be tightly controlled. The following protocols are designed as self-validating systems, ensuring that lattice defects do not compromise the energetic benchmarking.

Protocol 1: Synthesis of 4-ATAP via Aqueous Neutralization
  • Precursor Dissolution: Suspend 4-amino-4H-1,2,4-triazole (1.0 eq) in deionized water at room temperature.

    • Causality: Water acts as a high-heat-capacity solvent to safely dissipate the exothermic heat of neutralization. Failing to control this exotherm can cause localized hot spots, leading to the premature degradation of the nitrogen-rich triazole ring.

  • Acid Addition & pH Monitoring (Validation Step): Add 85% phosphoric acid ( H3​PO4​ ) dropwise under continuous stirring while monitoring the solution via a calibrated pH probe.

    • Validation: Stop the addition when the pH stabilizes at the isoelectric point of the target salt (typically ~4.5 for the dihydrogen phosphate variant). If the pH drops below 4.0, unreacted acid will co-crystallize as a lattice defect, which drastically lowers the final thermal decomposition temperature.

  • Crystallization: Allow the neutralized solution to undergo slow evaporation at 25 °C.

    • Causality: Rapid cooling or precipitation via anti-solvents kinetically traps water molecules inside the lattice (hydrate formation). Hydrates act as dead mass, severely depressing the heat of formation and detonation velocity. Slow evaporation ensures the thermodynamically stable anhydrous polymorph is formed.

  • Moisture Verification (Validation Step): Isolate the crystals and perform Karl Fischer (KF) titration.

    • Validation: The protocol is considered successful only if the moisture content is <0.1% w/w. A higher value indicates trapped solvent, requiring immediate recrystallization.

Protocol 2: Thermal and Sensitivity Benchmarking
  • Thermal Analysis (DSC/TGA): Load 1.5 mg of the anhydrous 4-ATAP into an alumina crucible. Run the analysis from 25 °C to 400 °C at a heating rate of 5 °C/min under a continuous N2​ purge.

    • Causality: A slow heating rate under an inert gas prevents premature oxidative degradation, allowing the measurement of the true intrinsic lattice breakdown.

    • Validation: The TGA curve must show 0% mass loss prior to the onset of the DSC exothermic peak. Any early mass loss invalidates the sample purity, indicating the volatilization of free unreacted amine or trapped water.

  • Impact Sensitivity (BAM Fallhammer): Test a 40 mm³ sample using a standard BAM drop-weight apparatus.

    • Causality: This determines the mechanical energy threshold required to initiate hot-spot formation and subsequent deflagration.

    • Validation: Conduct the Bruceton up-and-down method for a minimum of 30 drops to statistically validate the H50​ (height at 50% probability of initiation) value. A valid 4-ATAP sample should yield an impact sensitivity exceeding 40 J.

Conclusion

For researchers and drug development professionals designing micro-gas generators or highly stable energetic components, 4H-1,2,4-Triazol-4-amine phosphate represents a masterclass in structural compromise. By leveraging the "proton-locking" effect of the phosphate anion[5], it successfully neutralizes the high sensitivity typically associated with nitrogen-rich azolium rings[4], yielding an energetic material that is exceptionally safe to handle, thermally robust, and highly predictable in its energetic output.

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 4H-1,2,4-Triazol-4-amine and its Phosphate Derivatives in Organocatalysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the catalytic potential of 4H-1,2,4-triazol-4-amine and its hypothetical phosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the catalytic potential of 4H-1,2,4-triazol-4-amine and its hypothetical phosphate derivatives. While direct comparative studies are not prevalent in the current literature, this document synthesizes established principles of organocatalysis with theoretical considerations to offer a robust methodology for their comparison.

Introduction: The Catalytic Potential of N-Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern catalysis, finding application as ligands for transition metals and as standalone organocatalysts.[1] The 1,2,4-triazole scaffold is of particular interest due to its aromaticity, high nitrogen content, and the presence of multiple potential coordination and reaction sites.[1][2] 4-Amino-4H-1,2,4-triazole, with its exocyclic amino group, presents a unique combination of nucleophilicity and basicity, making it a promising candidate for various catalytic applications.

The functionalization of this core structure, for instance by introducing a phosphate group, could significantly modulate its electronic and steric properties, thereby fine-tuning its catalytic efficiency. This guide will explore the theoretical underpinnings of such a comparison and provide a practical framework for its experimental validation.

Mechanistic Insights into Triazole-Mediated Catalysis

The catalytic activity of 1,2,4-triazole derivatives often hinges on their ability to act as nucleophiles or bases. A well-documented example is the role of the 1,2,4-triazole anion in acyl transfer reactions.[3][4] In this proposed mechanism, a base deprotonates the triazole, which then acts as a potent nucleophile to activate a carbonyl substrate, facilitating subsequent reaction with another nucleophile.

Proposed Catalytic Cycle for Acyl Transfer

A plausible catalytic cycle for acyl transfer mediated by 4H-1,2,4-triazol-4-amine would likely proceed through the formation of an acyl-triazole intermediate. The exocyclic amino group could enhance the nucleophilicity of the ring nitrogens or participate directly in the catalytic process.

Catalytic_Cycle_Acyl_Transfer cluster_0 Catalytic Cycle Catalyst 4-Amino-1,2,4-triazole Acylated_Catalyst Acyl-Triazole Intermediate Catalyst->Acylated_Catalyst Nucleophilic Attack Acyl_Source Acyl Source (e.g., Ester) Acyl_Source->Acylated_Catalyst Product Acylated Product Acylated_Catalyst->Product Acyl Transfer Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Experimental_Workflow cluster_1 Preparation cluster_2 Kinetic Run cluster_3 Data Analysis cluster_4 Comparison A Prepare Stock Solutions (Catalyst, Substrate, Nucleophile) B Add Solvent and Catalyst to Cuvette A->B C Add Nucleophile and Substrate B->C D Monitor Absorbance vs. Time C->D E Convert Absorbance to Concentration D->E F Plot [Product] vs. Time E->F G Calculate Initial Rate (v₀) F->G H Determine TON and TOF G->H I Compare Catalytic Efficiencies H->I

Caption: Experimental workflow for comparing catalytic efficiency.

Conclusion and Future Outlook

This guide provides a theoretical and practical framework for the comparative analysis of the catalytic efficiency of 4H-1,2,4-triazol-4-amine and its phosphate derivatives. While direct experimental data is currently lacking, the proposed methodology allows for a rigorous and objective assessment. The insights gained from such studies will be invaluable for the rational design of novel, highly efficient organocatalysts for applications in organic synthesis and drug development. Future research should focus on the synthesis of various phosphate derivatives and the application of this comparative framework to a broader range of catalytic transformations.

References

  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (2025). ChemRxiv. [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (2014). The Journal of Organic Chemistry. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. (2012). ACS Catalysis. [Link]

  • Chemical Method for Evaluating Catalytic Turnover Frequencies (TOF) of Moderate to Slow H2 Oxidation Electrocatalysts. (2018). Organometallics. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Kinetic Profiling of Prolinate-Catalyzed α-Amination of Aldehydes. (2011). Organic Letters. [Link]

  • Catalysis process#TurnOver Number#Frequency#Organometallic Compounds # Applications # PART 2. (2022). YouTube. [Link]

  • Turnover number. Wikipedia. [Link]

  • Elucidation of the Catalytic Apparatus and Mechanism of Human Chitotriosidase‑1. (2025). bioRxiv. [Link]

  • Proposed catalytic cycle Computational studies support a mechanism... ResearchGate. [Link]

  • Mechanochemical Nitration Studies of Aminotriazole Compounds. (2025). Langmuir. [Link]

  • Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. (2021). Angewandte Chemie International Edition. [Link]

  • Experimental methods in catalytic kinetics. (1999). Catalysis Today. [Link]

  • Computational study of the catalytic synthesis of 5-nitro-1,2,4-triazol-3-one. ResearchGate. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2020). Journal of International Medical Research. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. European Patent Office. [Link]

  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (2009). Organic Letters. [Link]

  • Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. DergiPark. [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Organic & Biomolecular Chemistry. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2018). Molecules. [Link]

  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (2009). Organic Letters. [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules. [Link]

  • 4-Amino-1,2,4-triazole. PubChem. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Journal of Chemistry. [Link]

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. ResearchGate. [Link]

Sources

Validation

Cross-Validation of FTIR Spectra for 4H-1,2,4-Triazol-4-amine Phosphate Identification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized heterocyclic salts. 4H-1,2,4-Triazol-4-amine (4-ATA) is a potent bidentate ligand and a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized heterocyclic salts. 4H-1,2,4-Triazol-4-amine (4-ATA) is a potent bidentate ligand and a critical intermediate in pharmaceutical and energetic material development[1]. When formulating 4-ATA into phosphate salts—often done to modulate solubility or thermal stability—confirming the precise protonation state and phosphate coordination is paramount[2].

Fourier Transform Infrared (FTIR) spectroscopy is the frontline tool for this characterization. However, the spectral overlap between the triazole ring vibrations and the massive P-O stretching bands of the phosphate anion necessitates a rigorous, multi-modal approach[3]. This guide provides a field-proven, self-validating framework for the spectral cross-validation of 4-ATA phosphate.

Comparative Analysis of Spectroscopic Modalities

To build a robust analytical profile, one must understand the physical limitations and advantages of different spectroscopic sampling techniques. Relying on a single modality often leads to spectral misinterpretation.

Analytical ModalitySample MatrixKey Spectral AdvantageFundamental LimitationField-Proven Application
ATR-FTIR Neat (Solid/Powder)Non-destructive; eliminates moisture artifacts from matrix prep.Lower sensitivity at high wavenumbers (N-H stretching region).Rapid lot-to-lot screening and polymorph identification.
Transmission FTIR KBr PelletHigh resolution; excellent sensitivity for N-H and O-H regions[1].KBr is highly hygroscopic; absorbed water masks critical amine bands.Precise structural elucidation and hydrogen-bond mapping.
FT-Raman Neat (Solid/Powder)Complementary selection rules; highly sensitive to N-N and C=N ring stretches[4].Weak signal for ionic phosphate groups.Orthogonal cross-validation of triazole ring dynamics.

Spectral Fingerprint & Causality: The "Why" Behind the Data

A self-validating system requires the analyst to understand the causality behind vibrational shifts, rather than merely pattern-matching peaks. When 4-ATA reacts with phosphoric acid to form a salt, the electron density of the entire system is perturbed.

  • The Triazole Core (Baseline): In the free base 4-ATA, the N-H stretching of the exocyclic amine (-NH₂) appears as a distinct doublet between 3350–3100 cm⁻¹[1]. The characteristic ring stretching (C=N and N-N) occurs at ~1530 cm⁻¹ and 1050 cm⁻¹[5].

  • Phosphate Incorporation & Hydrogen Bonding: When the phosphate salt forms, protonation typically occurs at the endocyclic nitrogen due to the electron-withdrawing nature of the triazole ring[6]. This creates an extensive 3D hydrogen-bonding network between the triazolium cation and the phosphate anion[2]. Causality: This network drastically restricts the vibrational freedom of the N-H bonds, causing the sharp amine doublet to broaden into a massive, continuous absorption envelope spanning 3300–2500 cm⁻¹.

  • The P-O Dominance: The appearance of a broad, intensely absorbing band between 1100–1000 cm⁻¹ (asymmetric P-O stretch) and a sharper band at ~950 cm⁻¹ (symmetric P-O stretch) is the primary indicator of phosphate incorporation[2]. Causality: P-O bonds exhibit a massive dipole moment change during vibration, leading to an absorption cross-section that can easily dwarf the underlying N-N ring stretches.

  • Conjugation Shifts: The triazole ring stretch at 1530 cm⁻¹ often shifts to higher wavenumbers (~1550 cm⁻¹) upon protonation[7]. Causality: Protonation alters the resonance structures of the aromatic system, redistributing electron density and stiffening the C=N bonds.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, every step of the analytical workflow must contain built-in validation checkpoints.

Step 1: Matrix Preparation & Background Subtraction
  • ATR-FTIR: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum in ambient air.

    • Validation Checkpoint: Ensure the baseline is perfectly flat between 4000-400 cm⁻¹. Any negative peaks indicate crystal contamination.

  • Transmission (KBr): Dry spectroscopic-grade KBr powder at 110°C for 24 hours. Grind 1-2 mg of the synthesized 4-ATA phosphate with 100 mg of KBr and press at 10 tons to form a translucent pellet.

    • Validation Checkpoint: Run a blank KBr pellet first. If the water band at ~3400 cm⁻¹ exceeds 0.05 absorbance units, the KBr must be re-dried. Failing to do this will result in false-positive interpretations of the 4-ATA N-H stretching region.

Step 2: Spectral Acquisition Parameters
  • Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ (sufficient to resolve the amine doublet in the free base).

  • Co-additions: Minimum of 32 scans to optimize the signal-to-noise ratio, particularly for the weaker far-IR bending modes.

Step 3: Orthogonal Cross-Validation

Because the dominant P-O stretch (~1050 cm⁻¹) physically obscures the N-N stretch of the triazole ring, FTIR alone is insufficient for complete structural proof.

  • Raman Integration: Expose the sample to FT-Raman spectroscopy. The N-N stretch is highly polarizable and thus strongly Raman-active, allowing you to verify the integrity of the triazole ring without phosphate interference[4].

  • NMR Verification: Dissolve the salt in D₂O. A downfield shift of the triazole C-H proton (from its free-base position of ~8.4 ppm) definitively confirms endocyclic protonation[5].

Workflow Visualization

The following diagram illustrates the logical relationships and validation checkpoints required for the robust identification of 4-ATA phosphate.

G cluster_FTIR Primary Spectral Analysis A 4H-1,2,4-Triazol-4-amine + Phosphoric Acid B Crystallization of Phosphate Salt A->B C ATR-FTIR (Rapid Screening) B->C D Transmission FTIR (High-Res H-Bond Mapping) B->D E Orthogonal Validation (FT-Raman / NMR) B->E F Spectral Overlay & Band Shift Analysis C->F D->F E->F G Confirmed Phosphate Coordination F->G

Caption: Cross-validation workflow for 4H-1,2,4-Triazol-4-amine phosphate identification.

References

  • PubChem. "4-Amino-1,2,4-triazole | C2H4N4 | CID 11432". National Center for Biotechnology Information.[Link]

  • Takimoto, H. H., et al. "4-Amino-3-hydrazino-1,2,4-triazole: a Precursor for the Preparation of Divalent Energetic Materials". Biblioteka Nauki. [Link]

  • Sciortino, N., et al. "Observation of two-step spin transition in iron(II) 4-amino-1,2,4-triazole based spin crossover nanoparticles". RSC Advances.[Link]

  • Roy, S., et al. "Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions". Crystal Growth & Design, ACS Publications.[Link]

  • Z. Naturforsch. "Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures". Zeitschrift für Naturforschung.[Link]

  • Lingappa, M., et al. "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity". Current Chemistry Letters.[Link]

  • Al-Ostoot, F. H., et al. "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents". ACS Omega.[Link]

Sources

Comparative

efficacy comparison of 4H-1,2,4-Triazol-4-amine, phosphate in agrochemical formulations

An objective, in-depth technical guide analyzing the efficacy of 4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1) in agrochemical formulations. Designed for researchers, formulation scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical guide analyzing the efficacy of 4H-1,2,4-Triazol-4-amine, phosphate (CAS 38104-47-1) in agrochemical formulations. Designed for researchers, formulation scientists, and drug development professionals crossing over into agrochemical discovery.

Executive Summary: The Dual-Action Paradigm

In the landscape of agrochemical formulation, the transition from single-target active ingredients to multi-functional molecular scaffolds is accelerating. 4H-1,2,4-Triazol-4-amine, phosphate (the phosphate salt of 4-amino-1,2,4-triazole, or 4-ATA) represents a paradigm shift. Unlike its structural isomer Amitrole (3-amino-1,2,4-triazole) which primarily inhibits histidine biosynthesis and lycopene cyclase[1], 4-ATA phosphate dissociates into a bioactive heterocyclic cation and a macronutrient anion. Depending on the application rate, it exhibits a dual-action profile: acting as a potent systemic herbicide via Transketolase (TK) inhibition at high doses, and as a revolutionary "P-booster" via SPX1 gene suppression at low doses.

Mechanistic Causality & Pathway Dynamics

To formulate effectively with 4-ATA phosphate, scientists must understand the concentration-dependent bifurcation of its mechanism of action (MOA).

Pathway A: Herbicidal Efficacy (High Concentration >500 g a.i./ha) At elevated concentrations, the 4-ATA cation acts as a competitive inhibitor of Transketolase (TK), a critical enzyme in the Calvin cycle and the Oxidative Pentose Phosphate Pathway (OPPP)[2]. By inhibiting TK, 4-ATA blocks the production of erythrose-4-phosphate, effectively starving the downstream shikimate pathway. This halts the synthesis of aromatic amino acids, leading to rapid systemic weed desiccation.

Pathway B: P-Booster & Growth Regulation (Low Concentration <50 g a.i./ha) At sub-lethal doses, 4-ATA acts as a transcriptomic modulator. It suppresses the expression of the SPX1 gene, a recognized phosphate starvation biomarker in plants[3]. Under normal conditions, SPX1 negatively regulates phosphate uptake when sufficient P is detected. By suppressing SPX1, 4-ATA "tricks" the plant into a state of perceived phosphate starvation, triggering the hyper-accumulation of phosphorus. Because the formulation is a phosphate salt, the dissociated phosphate anion is immediately available for uptake, resulting in synergistic root architecture expansion and biomass accumulation.

MOA A 4H-1,2,4-Triazol-4-amine, Phosphate B 4-ATA Cation (Bioactive Scaffold) A->B Dissociation in Aqueous Formulation C Phosphate Anion (Macronutrient) A->C Dissociation D High Dose: Transketolase (TK) Inhibition B->D High Concentration (>500 g/ha) E Low Dose: SPX1 Gene Suppression B->E Low Concentration (<50 g/ha) I P-Booster Efficacy (Enhanced Nutrient Uptake) C->I Direct P Source F Shikimate Pathway Starvation D->F Blocks Erythrose-4-P G Altered Phosphate Sensing Homeostasis E->G Transcriptomic Shift H Herbicidal Efficacy (Weed Desiccation) F->H Systemic Death G->I Hyperaccumulation

Fig 1. Concentration-dependent dual-action metabolic pathways of 4-ATA phosphate.

Comparative Efficacy Analysis

To objectively benchmark 4-ATA phosphate, we compare its performance against industry-standard alternatives across both of its primary use cases.

Table 1: Herbicidal Efficacy Comparison

Application Rate: 500 g a.i./ha on mixed broadleaf weeds. Data summarizes 14 Days After Treatment (DAT).

Active IngredientPrimary Target EnzymeTK Inhibition (%)Visual Injury (%)Systemic TranslocationResistance Risk
4-ATA Phosphate Transketolase (TK)92%88%High (Phloem/Xylem)Low (Novel MOA)
Amitrole (3-ATA) Lycopene Cyclase / HIS< 15%95% (Bleaching)HighModerate
Glyphosate EPSP Synthase0%98%HighHigh
Glufosinate Glutamine Synthetase0%90%Low (Contact)Low
Table 2: P-Booster & Growth Regulation Efficacy

Application Rate: 50 g a.i./ha applied alongside 10 mg/L basal Phosphorus in hydroponic Arabidopsis models.

Treatment FormulationRelative SPX1 ExpressionRoot Mass Increase (%)Total P Uptake (mg/plant)
4-ATA Phosphate 0.2x (Highly Suppressed)+45%+60%
4-ATA (Free Base) 0.25x (Suppressed)+30%+35%
DAP (Standard P) 1.0x (Baseline)+10%+15%
Amitrole (3-ATA) 0.9x (No Suppression)-15% (Phytotoxic)-20%

Insight: The data clearly demonstrates the synergistic advantage of the phosphate salt formulation. While the 4-ATA free base suppresses SPX1, the lack of an immediate, co-delivered phosphate anion limits the total uptake potential compared to 4-ATA phosphate[3].

Self-Validating Experimental Protocols

To establish trustworthiness, the following methodologies are designed as self-validating systems. They incorporate internal biochemical checkpoints to ensure that the observed phenotypic changes are directly caused by the hypothesized molecular targets.

Workflow S1 Phase 1: Formulation & Dissociation S2 Phase 2: Hydroponic Cultivation (Arabidopsis) S1->S2 Apply Treatments S5 Phase 5: Coupled Enzyme Assay (TK) S1->S5 In Vitro Testing S3 Phase 3: RT-qPCR (SPX1 Expression) S2->S3 Extract RNA S4 Phase 4: ICP-OES (Total P Quantification) S2->S4 Digest Tissue

Fig 2. Experimental workflow for evaluating herbicidal efficacy and SPX1-mediated P-uptake.

Protocol 1: In Vitro Transketolase (TK) Inhibition Assay

Causality Check: This protocol uses a coupled enzyme cascade. If 4-ATA phosphate successfully inhibits TK, the downstream enzymes (GAPDH) will not have the substrate required to oxidize NADH. The reduction in absorbance at 340 nm directly quantifies TK inhibition, eliminating false positives from non-specific phytotoxicity.

  • Enzyme Extraction: Homogenize target weed leaf tissue in 50 mM HEPES buffer (pH 7.6) containing 2 mM DTT and 1 mM EDTA. Centrifuge at 15,000 × g for 20 mins at 4°C.

  • Assay Mixture Preparation: In a UV-compatible microplate, combine 50 mM HEPES, 5 mM MgCl2, 0.1 mM thiamine pyrophosphate (TPP), 0.5 mM NAD+, 1 U/mL triosephosphate isomerase, and 1 U/mL GAPDH.

  • Inhibitor Incubation: Add 4-ATA phosphate at varying concentrations (0.1 to 1000 µM). Control: Use Amitrole as a negative control (should show no TK inhibition).

  • Reaction Initiation: Add 2 mM ribose-5-phosphate and 2 mM xylulose-5-phosphate.

  • Quantification: Measure the change in absorbance at 340 nm over 10 minutes at 25°C using a spectrophotometer. Calculate the IC50 value based on the dose-response curve.

Protocol 2: SPX1 Suppression and Phosphate Hyperaccumulation Assay

Causality Check: By growing the plants in a strictly controlled P-deficient baseline medium, the SPX1 gene is naturally forced into upregulation. If the application of 4-ATA phosphate downregulates this gene while simultaneously increasing internal P concentrations, the transcriptomic mechanism is validated.

  • Hydroponic Cultivation: Germinate Arabidopsis thaliana (Col-0) seeds on agar plates. Transfer 7-day-old seedlings to a hydroponic system containing a modified Hoagland solution with limited phosphorus (10 µM Pi).

  • Treatment Application: After 5 days of P-starvation, apply 4-ATA phosphate (50 g a.i./ha equivalent) to the nutrient solution. Negative Control: Use an spx1 knockout mutant line to prove that the growth enhancement is SPX1-dependent.

  • Transcriptomic Analysis (RT-qPCR): 24 hours post-treatment, harvest root tissue. Extract total RNA using a standard TRIzol method. Synthesize cDNA and perform RT-qPCR targeting the SPX1 gene, normalizing against the ACT2 housekeeping gene.

  • Elemental Quantification (ICP-OES): 7 days post-treatment, harvest the remaining plants. Dry the biomass at 70°C for 48 hours, weigh for root mass increase, and digest in concentrated HNO3. Quantify total intracellular phosphorus using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

References

  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors | Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • P-BOOSTER - European Patent Office - EP 4111861 A1 | Google Patents.
  • Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis | PubMed (NIH). URL: [Link]

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold | MDPI. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4H-1,2,4-Triazol-4-amine, phosphate proper disposal procedures

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, spill containment, and institutional disposal of 4H-1,2,4-Triazol-4-amine, phosphate (CAS: 38104-47-1)[1], a sal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, spill containment, and institutional disposal of 4H-1,2,4-Triazol-4-amine, phosphate (CAS: 38104-47-1)[1], a salt derivative of the heterocyclic building block 4-amino-1,2,4-triazole (CAS: 584-13-4)[2].

Designed for researchers, environmental health and safety (EHS) officers, and drug development professionals, this document focuses on mitigating the compound's specific hazards—namely its potential for respiratory/skin irritation, suspected carcinogenic properties, and environmental mobility[2][3].

Physicochemical Properties & Hazard Causality

To design a self-validating safety protocol, one must first understand how the physical and chemical properties of the substance dictate its handling requirements. The phosphate salt shares the primary toxicological profile of its free base but introduces unique combustion byproducts.

Property / HazardObservationCausality for Handling & Disposal
Physical State White to tan powder/crystals[4].Prone to aerosolization. Requires strict dust control measures (e.g., dampening before sweeping) to prevent inhalation exposure[3].
Solubility Highly water-soluble; hygroscopic[2].Easily spreads in aqueous systems and drains. Must be stored in tightly sealed containers under inert/dry conditions to prevent degradation[2].
Incompatibilities Strong oxidizing agents, water (for long-term storage)[4].Mixing with oxidizers in waste carboys can cause exothermic reactions. Waste streams must be strictly segregated.
Thermal Decomposition Emits NOx​ , COx​ , POx​ , and Hydrogen Cyanide (HCN)[4][5].Critical: Cannot be openly burned. Disposal requires a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize acidic/toxic exhaust gases[5][6].

Experimental Protocols: Spill Containment & Cleanup

In the event of an accidental release in the laboratory, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Methodology:

  • Area Isolation & PPE: Immediately evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including a fitted respirator (e.g., N95 or P100), nitrile gloves, safety goggles, and a lab coat[6].

    • Causality: The compound is an established irritant to the mucous membranes and respiratory tract; isolation prevents secondary exposure[4].

  • Dust Suppression (If Dry): Lightly dampen the spilled powder with water using a fine spray bottle[3].

    • Causality: Dry sweeping generates inhalable dust clouds. Dampening agglomerates the particles, mitigating the primary vector of inhalation exposure.

  • Mechanical Collection: Use non-sparking tools to sweep or shovel the dampened material. Place the collected residue into a heavy-duty, sealable plastic bag or a rigid, chemically compatible hazardous waste container[2][3].

  • Surface Decontamination: Wash the contaminated surface thoroughly with excess water[4].

    • Causality: Because 4H-1,2,4-Triazol-4-amine, phosphate is highly water-soluble, aqueous washing ensures complete removal of microscopic residues from the benchtop or floor[2].

  • Secondary Waste Routing: Collect all wash water and contaminated PPE (e.g., gloves, paper towels) and route them into the hazardous waste stream. Do not let the wash water enter the municipal drain [4][6].

Proper Disposal Procedures & Institutional Waste Routing

The disposal of 4H-1,2,4-Triazol-4-amine, phosphate must comply with local, regional, and national environmental regulations (e.g., EPA, European Directives on hazardous waste)[2]. The compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[3].

Waste Routing Decision Matrix

WasteRouting Start 4H-1,2,4-Triazol-4-amine, Phosphate Waste Generated State Determine Physical State of the Waste Stream Start->State Solid Solid Waste (Powder, Crystals, PPE) State->Solid Dry / Solid Liquid Liquid Waste (Aqueous or Organic Solutions) State->Liquid Dissolved SolidCont Seal in rigid, compatible hazardous waste container Solid->SolidCont LiquidCont Mix with combustible solvent (e.g., Ethanol/Methanol) Liquid->LiquidCont EHS Transfer to Institutional EHS / Licensed Disposal Company SolidCont->EHS LiquidCont->EHS Incinerate Chemical Incinerator (Requires Afterburner & Scrubber) EHS->Incinerate Final Thermal Destruction

Workflow for the safe segregation, treatment, and disposal of triazole phosphate waste.
Step-by-Step Disposal Methodology
  • Waste Segregation: Collect 4H-1,2,4-Triazol-4-amine, phosphate waste separately from strong oxidizers and strong acids. Label the container clearly with the chemical name, CAS number (38104-47-1), and the GHS hazard pictograms for "Irritant" and "Health Hazard"[4][5].

  • Preparation for Incineration (Liquid Streams): If the waste is in solution, offer the surplus to a licensed disposal company. To facilitate destruction, the material is typically dissolved or mixed with a highly combustible solvent (such as ethanol or methanol)[6].

    • Causality: The addition of a combustible solvent increases the caloric value of the waste stream, ensuring the incinerator reaches the necessary temperatures for complete thermal breakdown of the stable triazole ring.

  • Thermal Destruction (Incineration): The waste must be burned in a professional chemical incinerator equipped with an afterburner and a chemical scrubber[6].

    • Causality: The combustion of this specific phosphate salt generates highly toxic nitrogen oxides ( NOx​ ), phosphorus oxides ( POx​ ), and potentially hydrogen cyanide (HCN)[5]. The afterburner ensures complete oxidation of organics, while the alkaline scrubber chemically neutralizes the acidic NOx​ and POx​ gases before they can be released into the atmosphere.

  • Regulatory Handoff: Never attempt to treat or neutralize this waste locally down the drain. Always transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a certified third-party waste management contractor[2][6].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Amino-1,2,4-triazole." thermofisher.com.
  • Muby Chemicals. "SDS MSDS Sheet of 4-Amino 1,2,4-Triazole or 4-Amino-4H-1,2,4-triazole Manufacturers." mubychem.com.
  • Santa Cruz Biotechnology. "4-Amino-4H-1,2,4-triazole SDS." scbt.com.
  • Central Drug House (P) Ltd. "4-Amino-1,2,4-Triazole CAS No 584-13-4 MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.
  • Merck Millipore. "SAFETY DATA SHEET: 4-Amino-1,2,4-triazole for synthesis." merckmillipore.com.
  • ECHEMI. "38104-47-1, 4H-1,2,4-Triazol-4-amine, phosphate Formula." echemi.com.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.